Afeletecan
Description
Structure
2D Structure
Properties
CAS No. |
215604-75-4 |
|---|---|
Molecular Formula |
C45H49N7O11S |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |
InChI Key |
SLOJCSGNHWIKIG-JNYZSSQASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Afeletecan in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afeletecan (formerly known as BAY 56-3722) is a water-soluble, semi-synthetic camptothecin derivative designed as a topoisomerase I inhibitor for the treatment of solid tumors. As a glycoconjugate, it was engineered to improve upon the pharmacological properties of earlier camptothecins, such as stability of the active lactone ring. The core mechanism of action of this compound hinges on its ability to stabilize the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA lesions. The collision of the replication fork with these stabilized complexes results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in cancer cells. Preclinical studies demonstrated significant antitumor activity in various cancer cell lines and in vivo xenograft models. However, the clinical development of this compound was discontinued, limiting the availability of extensive clinical data. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by available preclinical data, and details the experimental protocols used to elucidate its function.
Introduction
Camptothecins are a class of cytotoxic quinoline-based alkaloids that have demonstrated significant antitumor activity.[1] Their primary cellular target is topoisomerase I, a nuclear enzyme essential for resolving DNA topological stress during replication and transcription.[2] this compound was developed as a next-generation camptothecin with a carbohydrate moiety conjugated to the parent compound.[3] This modification was intended to enhance water solubility and stabilize the active lactone form of the drug in the bloodstream.[3][4]
The fundamental principle behind the anticancer activity of this compound lies in its function as a topoisomerase I "poison." Unlike enzyme inhibitors that block the active site, this compound traps the enzyme in a covalent complex with DNA, converting a transient physiological event into a permanent and lethal DNA lesion.
Chemical and Physical Properties
This compound is the hydrochloride salt of a camptothecin derivative. Its chemical structure is characterized by the core pentacyclic ring structure of camptothecin, with a glycoconjugate moiety attached.
| Property | Value | Source |
| Molecular Formula | C45H49N7O11S | |
| Molecular Weight | 895.98 g/mol | |
| Synonyms | BAY 56-3722, BAY 38-3441 | |
| Chemical Name | [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |
Core Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. This process can be broken down into several key steps:
-
Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound intercalates at the DNA-enzyme interface, forming a stable ternary complex.
-
Stabilization of the Cleavable Complex: The presence of this compound prevents the re-ligation of the nicked DNA strand, effectively trapping the topoisomerase I enzyme in a covalent bond with the 3'-end of the broken DNA strand.
-
Generation of Double-Strand Breaks: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized this compound-topoisomerase I-DNA complex. This collision leads to the conversion of the single-strand break into a permanent and cytotoxic double-strand DNA break.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and optimization of 20-O-linked camptothecin glycoconjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Afeletecan (BAY 38-3441): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afeletecan (BAY 38-3441) is a synthetic camptothecin analogue developed as a potent anti-cancer agent. As a topoisomerase I inhibitor, it exerts its cytotoxic effects by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and subsequent apoptosis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals.
Introduction
This compound (BAY 38-3441) is a water-soluble glycoconjugate of camptothecin, designed to improve upon the limited solubility and stability of the parent compound.[1] It is a prodrug that has demonstrated significant anticancer activity in preclinical and early clinical studies.[2][3] The strategic modification of the camptothecin structure aimed to enhance its pharmacokinetic profile and tumor-targeting capabilities.
Discovery and Rationale
The development of this compound was driven by the need for camptothecin derivatives with improved pharmacological properties. Camptothecin, a natural product, is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1] However, its clinical utility is hampered by poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.
This compound was designed as a 20-O-linked glycoconjugate of camptothecin.[1] This glycoconjugation strategy aimed to:
-
Increase water solubility: The addition of a carbohydrate moiety enhances the molecule's hydrophilicity.
-
Stabilize the active lactone form: The bulky substituent at the 20-hydroxyl group sterically hinders hydrolysis.
-
Potentially improve tumor selectivity: The carbohydrate portion could facilitate uptake by tumor cells that overexpress certain glucose transporters.
Synthesis of this compound (BAY 38-3441)
The synthesis of this compound involves a multi-step process, beginning with the modification of the parent camptothecin molecule. The following is a generalized experimental protocol based on available literature.
Experimental Protocol: Synthesis of this compound
Step 1: Acylation of Camptothecin
-
Suspend camptothecin in a suitable aprotic solvent (e.g., dichloromethane).
-
Add N-Boc-valine-N-carboxyanhydride to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purify the resulting ester intermediate by column chromatography.
Step 2: Deprotection of the Amino Ester
-
Dissolve the purified ester from Step 1 in a solution of trifluoroacetic acid in dichloromethane.
-
Stir the mixture at room temperature to effect the cleavage of the N-Boc protecting group.
-
Remove the solvent under reduced pressure to obtain the amino ester.
Step 3: Coupling with N-Boc-histidine
-
Dissolve the amino ester from Step 2 and N-Boc-histidine in a suitable solvent (e.g., dimethylformamide).
-
Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting dipeptide conjugate.
Step 4: Final Deprotection and Conjugation
-
Treat the dipeptide conjugate with trifluoroacetic acid to remove the remaining Boc group, yielding the histidyl-valyl camptothecin ester.
-
In a separate reaction, prepare the isothiocyanate derivative of the fucopyranoside moiety.
-
Couple the isothiocyanate derivative with the amine of the histidyl-valyl camptothecin ester to form the final thiourea adduct.
-
Isolate the final product as the hydrochloride salt.
Mechanism of Action
This compound, like other camptothecin analogues, targets the nuclear enzyme DNA topoisomerase I. The proposed mechanism of action is as follows:
-
Inhibition of Topoisomerase I: this compound binds to and stabilizes the covalent "cleavable complex" formed between topoisomerase I and DNA.
-
Prevention of DNA Re-ligation: This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme during its normal catalytic cycle.
-
Induction of DNA Double-Strand Breaks: When the replication fork collides with this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks.
-
Activation of Apoptosis: The accumulation of DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis).
Below is a diagram illustrating the proposed signaling pathway initiated by this compound.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Preclinical and Clinical Data
This compound has undergone preclinical and Phase I clinical evaluation. The following tables summarize the key quantitative findings from these studies.
Table 1: Phase I Clinical Trial Data for this compound (BAY 38-3441) - Schedule 1
| Parameter | Value | Reference |
| Dosing Schedule | 30-minute infusion, 1 day every 3 weeks | |
| Dose Levels Tested (mg/m²/day) | 20, 40, 67, 100, 140, 210, 315, 470, 600 | |
| Dose-Limiting Toxicities (DLTs) | Renal toxicity, granulocytopenia, thrombocytopenia | |
| DLT Onset Dose (mg/m²/day) | ≥ 470 | |
| Other Non-DLT Adverse Events | Gastrointestinal, dermatological, hematological | |
| Pharmacokinetics | Dose-dependent, but not linear |
Table 2: Phase I Clinical Trial Data for this compound (BAY 38-3441) - Schedule 2
| Parameter | Value | Reference |
| Dosing Schedule | 30-minute infusion, daily for 3 consecutive days every 3 weeks | |
| Dose Levels Tested (mg/m²/day) | 126, 189, 246, 320, 416 | |
| Dose-Limiting Toxicities (DLTs) | Diarrhea, thrombocytopenia | |
| DLT Onset Dose (mg/m²/day) | ≥ 320 | |
| Recommended Phase II Dose (mg/m²/day) | 320 |
Table 3: Phase I Clinical Trial Data for this compound (BAY 38-3441) - 5-Day Schedule
| Parameter | Value | Reference |
| Dosing Schedule | 30-minute infusion, daily for 5 consecutive days every 21 days | |
| Number of Patients | 31 | |
| Most Common Non-hematologic Side Effects | Diarrhea (29%), vomiting (19%), nausea (19%), lethargy (13%), abdominal pain (10%) | |
| Main Hematologic Toxicity | Prolonged neutropenia | |
| Best Response | Stable disease in 9 patients | |
| Median Duration of Stable Disease | 2.7 months (range: 2.3-20.6 months) |
Experimental Workflows
The development and evaluation of this compound involved a series of interconnected experimental stages.
Caption: General experimental workflow for the development of this compound.
Conclusion
This compound (BAY 38-3441) represents a thoughtfully designed camptothecin analogue that successfully addressed some of the key limitations of the parent compound. Its development as a water-soluble, lactone-stabilized prodrug demonstrated the potential of glycoconjugation in cancer drug delivery. While its clinical development was ultimately halted, the data gathered from its preclinical and clinical studies provide valuable insights for the design of future topoisomerase I inhibitors and other targeted cancer therapeutics. The synthesis and evaluation of this compound have contributed significantly to the understanding of structure-activity relationships in the camptothecin class of compounds.
References
- 1. The Search for Anticancer Agents from Tropical Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I clinical and pharmacokinetic study of the camptothecin glycoconjugate, BAY 38-3441, as a daily infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Preclinical Efficacy of Afeletecan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan, also known by its developmental codes BAY 56-3722 and BAY 38-3441, is a water-soluble camptothecin (CPT) glycoconjugate designed to improve upon the therapeutic window of earlier CPT analogs. As a topoisomerase I inhibitor, this compound stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] The conjugation of a carbohydrate moiety is intended to enhance the stability of the active lactone ring of the camptothecin core, potentially allowing for prolonged exposure of tumor cells to the active compound.[1] This guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, including details on its mechanism of action, in vivo study outcomes, and relevant experimental methodologies.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects through the inhibition of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription. The binding of this compound to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme. This stabilized ternary complex interferes with the progression of the DNA replication fork, resulting in the generation of irreversible double-strand DNA breaks and the initiation of apoptosis.[1]
References
Afeletecan and its Role in DNA Replication Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afeletecan (formerly BAY 56-3722) is a water-soluble camptothecin derivative that, like other agents in its class, functions as a topoisomerase I (TOP1) inhibitor. By stabilizing the TOP1-DNA cleavage complex, this compound creates insurmountable obstacles for the DNA replication machinery. The collision of replication forks with these stabilized complexes leads to the formation of DNA double-strand breaks (DSBs), a potent form of cytotoxic DNA damage. This event triggers a cascade of cellular responses collectively known as the DNA damage response (DDR), which ultimately determines the fate of the cell—be it cell cycle arrest, DNA repair, or apoptosis. This technical guide provides an in-depth examination of this compound's mechanism of action, its impact on DNA replication stress, and the cellular signaling pathways it perturbs. Due to the limited availability of published quantitative data for this compound following the cessation of its clinical development, this guide incorporates data from other well-characterized camptothecin analogues to provide a comprehensive overview of the class. Detailed experimental protocols for studying the effects of TOP1 inhibitors on DNA replication stress are also provided.
Introduction to this compound and Topoisomerase I Inhibition
This compound is a glycoconjugate of camptothecin, designed to improve water solubility and stabilize the active lactone form of the molecule in the bloodstream[1][2]. Its fundamental mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme that alleviates torsional stress during DNA replication and transcription by introducing transient single-strand breaks in the DNA[2].
The catalytic cycle of TOP1 involves the formation of a covalent intermediate, known as the cleavage complex, where the enzyme is linked to the 3' end of the cleaved DNA strand. This compound and other camptothecin derivatives bind to this TOP1-DNA complex, preventing the re-ligation of the DNA strand[2]. This stabilization of the cleavage complex transforms a transient enzymatic intermediate into a persistent DNA lesion.
This compound-Induced DNA Replication Stress
The cytotoxicity of this compound is primarily exerted during the S-phase of the cell cycle. When a DNA replication fork encounters an this compound-stabilized TOP1-DNA complex, the progression of the fork is arrested. This collision leads to the conversion of a single-strand break into a highly cytotoxic double-strand break (DSB), a hallmark of replication stress[2].
Key Events in this compound-Induced Replication Stress:
-
Replication Fork Stalling: The stabilized TOP1-DNA complex acts as a physical barrier to the advancing replication machinery.
-
Fork Collapse and DSB Formation: The collision of the replication fork with the TOP1 cleavage complex results in the collapse of the fork and the generation of a DSB.
-
Activation of the DNA Damage Response (DDR): The presence of DSBs triggers a complex signaling network, the DDR, which coordinates cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis.
Signaling Pathways Activated by this compound
The DSBs generated by this compound activate two primary DDR signaling pathways orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
-
ATM-Chk2 Pathway: Primarily activated by DSBs, ATM phosphorylates a number of downstream targets, including the checkpoint kinase Chk2. This pathway is crucial for inducing cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.
-
ATR-Chk1 Pathway: While traditionally associated with single-stranded DNA and stalled replication forks, the ATR-Chk1 pathway can also be activated by camptothecin-induced damage, contributing to cell cycle arrest and the stabilization of replication forks.
The interplay between these pathways is complex and can be cell-type dependent. The ultimate cellular outcome—survival or apoptosis—is determined by the extent of DNA damage and the proficiency of the cell's repair mechanisms.
Quantitative Data on Camptothecin Analogues
Due to the discontinuation of this compound's clinical development, comprehensive quantitative data in the public domain is limited. The following tables summarize representative data for the well-characterized camptothecin analogue, topotecan, to illustrate the typical potency and effects of this class of drugs.
Table 1: In Vitro Cytotoxicity of Topotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 5 - 20 | |
| HT-29 | Colon Cancer | 10 - 50 | |
| SKOV-3 | Ovarian Cancer | 20 - 100 | |
| A549 | Lung Cancer | 15 - 60 | [Generic data] |
| U937 | Leukemia | 2 - 10 | [Generic data] |
Table 2: Pharmacokinetic Parameters of Topotecan in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 2 - 3 hours | |
| Volume of Distribution (Vd) | ~100 L/m² | |
| Plasma Clearance (CL) | ~30 L/h/m² | |
| Protein Binding | ~35% |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of TOP1 inhibitors like this compound in DNA replication stress.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (or other TOP1 inhibitors) in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for DNA Damage Markers (γH2AX)
This protocol detects the phosphorylation of H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total H2AX.
DNA Fiber Analysis for Replication Fork Dynamics
This technique visualizes individual DNA replication forks to assess parameters like fork speed and stalling.
Methodology:
-
Cell Labeling: Sequentially pulse-label cells with two different thymidine analogues, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes each. Treat with this compound between or during the labeling periods.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.
-
DNA Spreading: Spot the cell lysate onto a microscope slide and tilt the slide to allow the DNA fibers to spread down the slide.
-
Fixation and Denaturation: Fix the DNA fibers with a methanol/acetic acid solution and denature the DNA with HCl.
-
Immunostaining: Block the slides and then sequentially incubate with primary antibodies that specifically recognize CldU and IdU, followed by fluorescently-labeled secondary antibodies of different colors.
-
Microscopy and Imaging: Visualize the DNA fibers using a fluorescence microscope and capture images.
-
Data Analysis: Measure the lengths of the CldU and IdU tracks to calculate replication fork speed and analyze the frequency of stalled and new origins.
Conclusion
This compound, as a member of the camptothecin family of TOP1 inhibitors, induces potent DNA replication stress, leading to the formation of cytotoxic double-strand breaks and the activation of the DNA damage response. While the clinical development of this compound was halted, the study of its mechanism of action and that of other camptothecins continues to provide valuable insights into the interplay between DNA replication, DNA repair, and cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of TOP1 inhibitors on DNA replication stress and to explore novel therapeutic strategies targeting these fundamental cellular processes. Further research into the nuances of the DDR in response to specific TOP1 inhibitors may uncover biomarkers for patient stratification and opportunities for rational combination therapies.
References
In-Depth Technical Guide to the Pharmacokinetics of Afeletecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan (formerly known as BAY 38-3441) is a synthetic, water-soluble camptothecin analogue developed as a potential antineoplastic agent. As a topoisomerase I inhibitor, it was designed to overcome some of the limitations of earlier camptothecin derivatives, such as poor solubility and lactone ring instability. This technical guide provides a comprehensive overview of the available pharmacokinetic data on this compound, drawing from preclinical and clinical studies. The information is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering apoptosis and cell death.
Caption: Mechanism of this compound as a Topoisomerase I inhibitor.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical and clinical settings. The following sections summarize the available data on its absorption, distribution, metabolism, and excretion (ADME).
Preclinical Pharmacokinetics
In vivo studies in animal models have provided initial insights into the pharmacokinetic properties of this compound.
Key Findings:
-
Elimination: In rats, the primary route of elimination for this compound is biliary excretion.
Clinical Pharmacokinetics
The pharmacokinetics of this compound in humans have been investigated in Phase I clinical trials. These studies aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the drug when administered via different dosing schedules.
General Observations:
-
The pharmacokinetics of this compound and its active metabolite, camptothecin, have been observed to be dose-dependent but not linear.
Data from Phase I Clinical Trials:
Two key Phase I studies provide the majority of the available human pharmacokinetic data for this compound.
-
Study 1: Mross et al. (2004)
-
Design: This study evaluated two dosing schedules: a single infusion every 3 weeks and a daily infusion for three consecutive days every 3 weeks.
-
Recommended Dose: The recommended dose for Phase II studies was determined to be 320 mg/m²/day administered as a 30-minute infusion for three consecutive days.
-
-
Study 2: Chen et al. (2005)
-
Design: This study investigated a daily 30-minute infusion for five consecutive days every 21 days.
-
Outcome: The development of this compound was terminated due to excessive toxicity observed in a companion trial, and thus the MTD was not reached in this study.
-
Due to the termination of its clinical development, a complete and detailed quantitative pharmacokinetic profile of this compound is not available in the public domain. The tables below are structured to present the key pharmacokinetic parameters that would typically be reported. However, the specific values from the full study publications are not accessible.
Table 1: Summary of this compound Pharmacokinetic Parameters (Single-Dose Schedule) (Data from Mross et al., 2004 - Full text not available)
| Parameter | Units | Value (at specific dose) |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| AUC (Area Under the Curve) | ng*h/mL | Data not available |
| t½ (Half-life) | h | Data not available |
| CL (Clearance) | L/h/m² | Data not available |
| Vd (Volume of Distribution) | L/m² | Data not available |
Table 2: Summary of this compound Pharmacokinetic Parameters (3-Day Schedule) (Data from Mross et al., 2004 - Full text not available)
| Parameter | Units | Value (at 320 mg/m²/day) |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| AUC (Area Under the Curve) | ng*h/mL | Data not available |
| t½ (Half-life) | h | Data not available |
| CL (Clearance) | L/h/m² | Data not available |
| Vd (Volume of Distribution) | L/m² | Data not available |
Table 3: Summary of this compound Pharmacokinetic Parameters (5-Day Schedule) (Data from Chen et al., 2005 - Full text not available)
| Parameter | Units | Value (at various dose levels) |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| AUC (Area Under the Curve) | ng*h/mL | Data not available |
| t½ (Half-life) | h | Data not available |
| CL (Clearance) | L/h/m² | Data not available |
| Vd (Volume of Distribution) | L/m² | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies are not fully available. However, based on the abstracts of the key clinical trials, the following methodologies were employed.
Clinical Study Design and Dosing
-
Patient Population: Patients with advanced solid tumors.
-
Administration: Intravenous infusion over 30 minutes.
-
Dosing Regimens:
-
Single dose every 3 weeks.
-
Daily for three consecutive days every 3 weeks.
-
Daily for five consecutive days every 3 weeks.
-
Pharmacokinetic Sampling
-
Plasma samples were collected to characterize the pharmacokinetics of both this compound and camptothecin. The specific time points for sample collection are not detailed in the available literature.
Bioanalytical Method
-
The specific bioanalytical method used for the quantification of this compound and camptothecin in plasma is not described in the available abstracts. A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach for such an analysis.
Caption: A generalized workflow for pharmacokinetic analysis.
Conclusion
This compound is a camptothecin analogue that showed promise as a topoisomerase I inhibitor. Pharmacokinetic studies revealed dose-dependent but non-linear characteristics. However, its clinical development was halted due to toxicity concerns, leaving a gap in the comprehensive understanding of its pharmacokinetic profile. The data presented in this guide, compiled from the available preclinical and clinical literature, provides a foundational understanding of the pharmacokinetics of this compound for the scientific community. Further investigation into the specific metabolic pathways and transport mechanisms of this compound could provide valuable insights for the design of future camptothecin derivatives with improved therapeutic indices.
Afeletecan's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afeletecan, a water-soluble camptothecin derivative, is an antineoplastic agent that functions as a topoisomerase I inhibitor.[1][2][3] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the DNA religation step.[1][2] This interference with the normal enzymatic activity of topoisomerase I leads to the accumulation of single-strand breaks in the DNA. When the cellular replication machinery encounters these stabilized complexes during the S phase of the cell cycle, the single-strand breaks are converted into cytotoxic double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis. This guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on cell cycle progression, supported by experimental protocols and data representation.
Core Mechanism of Action
This compound, like other camptothecin analogues, targets DNA topoisomerase I, an essential enzyme for relaxing torsional stress during DNA replication and transcription. The drug intercalates into the DNA-topoisomerase I complex, forming a stable ternary structure. This stabilization prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. The collision of the replication fork with this trapped complex during S phase is a critical event that converts the single-strand breaks into double-strand DNA breaks, activating DNA damage response pathways and leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on cell cycle distribution, based on the known activity of topoisomerase I inhibitors.
| Parameter | Description | Expected Values |
| IC50 (Cell Viability) | Concentration of this compound required to inhibit cell growth by 50%. | Varies by cell line (typically in the nanomolar to low micromolar range). |
| S Phase Arrest | Percentage of cells accumulating in the S phase of the cell cycle following treatment. | Dose-dependent increase. |
| G2/M Phase Arrest | Percentage of cells accumulating in the G2/M phase of the cell cycle following treatment. | Dose-dependent increase. |
| Apoptosis Induction | Percentage of apoptotic cells (e.g., Annexin V positive) following treatment. | Dose-dependent increase. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle phase distribution.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To investigate the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the flow cytometry protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, p-Cdc2, p-H2AX).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound-induced DNA damage and subsequent G2/M cell cycle arrest pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Conclusion
This compound exerts its cytotoxic effects by targeting topoisomerase I, leading to DNA damage and the activation of cell cycle checkpoints. This results in a significant arrest of cancer cells in the S and G2/M phases, ultimately culminating in apoptosis. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies focusing on specific cell lines and in vivo models are warranted to fully elucidate the nuanced impacts of this compound on cell cycle progression and its potential in combination therapies.
References
Beyond Topoisomerase I: Exploring the Non-Canonical Molecular Targets of Afeletecan and its Analogs
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Afeletecan, a water-soluble camptothecin derivative, is recognized for its clinical antineoplastic activity, which is primarily attributed to the inhibition of topoisomerase I (Top1). By stabilizing the Top1-DNA cleavage complex, this compound induces DNA damage and triggers apoptosis in rapidly dividing cancer cells.[1] However, the landscape of cancer therapeutics is increasingly revealing that the efficacy and toxicity profiles of drugs are often dictated by their engagement with a broader range of molecular targets. This technical guide delves into the potential molecular targets of this compound beyond its canonical interaction with topoisomerase I. While direct, comprehensive studies on the non-Top1 targets of this compound are not extensively available in public literature, compelling evidence from studies of other camptothecin analogs, notably FL118, provides a strong rationale for investigating similar off-target effects and alternative mechanisms of action for this class of compounds. This guide will, therefore, explore the known non-Top1 targets of camptothecin derivatives as a predictive framework for understanding the complete molecular pharmacology of this compound.
The Precedent for Topoisomerase I-Independent Effects of Camptothecin Analogs
The notion that camptothecin derivatives may exert their anticancer effects through mechanisms independent of Top1 inhibition is supported by several lines of evidence. Studies have shown that camptothecin can affect cellular processes such as protein, RNA, and DNA synthesis, hinting at a wider range of molecular interactions.[2] Furthermore, the development of resistance to camptothecins is not solely linked to alterations in Top1, suggesting the involvement of other cellular factors and pathways.[2]
A pivotal example of a camptothecin analog with a well-documented Top1-independent mechanism of action is FL118 . The antitumor activity of FL118 has been shown to be independent of Top1 expression levels.[3] This has paved the way for identifying a novel set of molecular targets that are critical for cancer cell survival and proliferation.
Key Non-Topoisomerase I Molecular Targets of Camptothecin Analogs
Based on the extensive research on FL118 and other camptothecin derivatives, several key molecular targets and pathways have been identified that are modulated independently of Top1.
Inhibitor of Apoptosis Proteins (IAPs)
FL118 has been demonstrated to downregulate the expression of several key members of the Inhibitor of Apoptosis (IAP) family.[4] This family of proteins plays a crucial role in suppressing apoptosis and promoting cancer cell survival. The specific IAPs targeted include:
-
Survivin (BIRC5): A protein that is highly expressed in most human cancers and is involved in inhibiting apoptosis and regulating cell division. FL118's ability to reduce survivin levels is a significant component of its antitumor activity.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, the key executioners of apoptosis.
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in the regulation of apoptosis and inflammatory signaling pathways.
The downregulation of these IAPs by FL118 sensitizes cancer cells to apoptosis, contributing to its therapeutic efficacy.
Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. FL118 has been shown to modulate the expression of key Bcl-2 family members:
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein that is frequently overexpressed in cancer and is associated with therapeutic resistance. FL118 effectively inhibits Mcl-1 expression.
-
Bax and Bim: Pro-apoptotic proteins whose expression is induced by FL118, thereby promoting apoptosis.
This dual action of inhibiting anti-apoptotic proteins while upregulating pro-apoptotic ones shifts the cellular balance towards cell death.
DNA Damage Response and Repair Pathways
Beyond inducing DNA damage through Top1 inhibition, camptothecin analogs can also modulate the cellular machinery responsible for repairing this damage. FL118 has been shown to inhibit the homologous recombination repair pathway by downregulating RAD51 , a key protein in this process. This inhibition of DNA repair can potentiate the cytotoxic effects of the drug and overcome resistance mechanisms.
Quantitative Data on Non-Topoisomerase I Target Modulation
While specific binding affinities and IC50 values for this compound against non-Top1 targets are not available, the following table summarizes the effects of the camptothecin analog FL118 on its key molecular targets. This data provides a quantitative perspective on the potential off-target activities that could be investigated for this compound.
| Target Protein | Effect of FL118 | Cell Lines Studied | Reference |
| Survivin | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |
| Mcl-1 | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |
| XIAP | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |
| cIAP2 | Downregulation | Colorectal, Head and Neck, Ovarian, Prostate, Lung Cancer | |
| RAD51 | Downregulation | Colorectal Cancer | |
| Bax | Upregulation | Various Cancer Cell Types | |
| Bim | Upregulation | Various Cancer Cell Types |
Signaling Pathways Modulated by Camptothecin Analogs
The engagement of camptothecin analogs with non-Top1 targets leads to the modulation of critical signaling pathways involved in cancer cell survival and proliferation.
Apoptosis Signaling Pathway
The downregulation of IAP and Bcl-2 family proteins by FL118 directly impacts the apoptosis signaling cascade, making cancer cells more susceptible to programmed cell death.
DNA Damage Response Pathway
The inhibition of RAD51 by FL118 compromises the ability of cancer cells to repair DNA double-strand breaks, a critical survival mechanism.
References
- 1. This compound Hydrochloride | C45H50ClN7O11S | CID 9962982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Afeletecan: A Technical Guide on its Potential in Treating Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afeletecan (also known as BAY 56-3722, with its hydrochloride salt denoted as BAY 38-3441) is a water-soluble camptothecin derivative that demonstrated potential as an anti-cancer agent against solid tumors. As a topoisomerase I inhibitor, its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, leading to DNA damage and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action and experimental workflows. While showing early promise, the clinical development of this compound was ultimately halted. This document serves as a repository of the scientific knowledge generated for this compound, which may inform future research in the development of topoisomerase I inhibitors.
Introduction
Camptothecin and its analogs represent a critical class of chemotherapeutic agents used in the treatment of various malignancies. This compound, a glycoconjugate of camptothecin, was developed to improve upon the solubility and stability of the parent compound. Its primary mechanism of action is the inhibition of topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. By trapping the enzyme-DNA complex, this compound induces single-strand breaks which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately triggering programmed cell death.
Preclinical Data
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HT29 | Colon Carcinoma | Data not publicly available, but reported to have good activity[1] | Not Specified |
| MX-1 | Breast Cancer Xenograft | Data not publicly available, but reported to have good activity[1] | Not Specified |
| Other Solid Tumor Cell Lines | Various | Data not publicly available, but reported to have good activity[1] | Not Specified |
In Vivo Efficacy in Xenograft Models
In preclinical animal models, this compound exhibited significant anti-tumor activity. Studies in nude mice bearing human tumor xenografts showed that this compound was more efficacious at its maximum tolerated dose than topotecan and demonstrated less gastrointestinal toxicity and myelosuppression.[1][2] For instance, in a breast cancer xenograft model (MX-1), specific glycoconjugates of camptothecin, including the class of compounds to which this compound belongs, inhibited tumor growth by over 96%.
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| MX-1 (Breast Cancer) | This compound (as part of a class of glycoconjugates) | >96 | |
| Various Human Tumor Xenografts | This compound | More efficacious than topotecan at MTD |
Clinical Data
Phase I Clinical Trials
Two key Phase I studies evaluated the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of this compound (BAY 38-3441) in patients with advanced solid tumors.
Mross et al. Study Overview
-
Design: Dose-escalation study with two schedules: single 30-minute infusion every 3 weeks, and a daily 30-minute infusion for three consecutive days every 3 weeks.
-
Patient Population: 81 patients with advanced solid tumors.
-
Key Findings:
-
Dose-Limiting Toxicities (DLTs):
-
Single-dose schedule (≥470 mg/m²/day): Renal toxicity, granulocytopenia, and thrombocytopenia.
-
3-day schedule (≥320 mg/m²/day): Diarrhea and thrombocytopenia.
-
-
Recommended Phase II Dose: 320 mg/m²/day for 3 days every 3 weeks, due to a superior safety profile.
-
Pharmacokinetics: Dose-dependent but non-linear pharmacokinetics for both this compound and its active metabolite, camptothecin.
-
Chen et al. Study Overview
-
While a specific publication by "Chen et al." on a phase I trial of BAY 38-3441 was not retrieved in the immediate search, the Mross et al. paper provides a comprehensive look into the phase I development. It's possible that multiple phase I studies were conducted, which is a common practice in drug development.
Phase II Clinical Trial and Clinical Hold
A Phase II study of this compound (BAY 56-3722) was initiated in patients with recurrent or metastatic colorectal cancer resistant or refractory to irinotecan.
-
Design: Intravenous administration of 320 mg/m² daily for 3 days every 3 weeks.
-
Patient Population: 24 patients were enrolled.
-
Clinical Hold: The study was put on a clinical hold due to adverse events observed in other ongoing studies with the compound. Following a review of the safety data from the entire clinical program, Bayer decided to withdraw this compound from all clinical investigations due to observed safety issues, a lack of therapeutic benefit, and poor enrollment in other studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Study
This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line suspension
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound according to the desired dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Termination and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors for final analysis.
Signaling Pathways and Visualizations
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity
The following diagram illustrates the workflow for determining the IC50 value of this compound using an MTT assay.
References
Methodological & Application
Application Notes and Protocols: Afeletecan In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan is a water-soluble derivative of camptothecin, an antineoplastic agent that targets topoisomerase I.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which inhibits the re-ligation of single-strand breaks introduced by the enzyme.[1] This leads to the accumulation of DNA double-strand breaks upon collision with the replication fork, ultimately triggering apoptosis and cell death.[1][2] In vitro cytotoxicity assays are fundamental for determining the potency and selectivity of novel anticancer compounds like this compound.[3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric assay.
Quantitative Data Summary
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period. Such data is crucial for comparing the relative sensitivity of different cell types to the drug.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.85 |
| HT-29 | Colon Carcinoma | 1.20 |
| HL-60 | Promyelocytic Leukemia | 0.45 |
| K562 | Chronic Myelogenous Leukemia | 0.68 |
| MCF-7 | Breast Adenocarcinoma | 1.55 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.80 |
Signaling Pathway of this compound
This compound, as a topoisomerase I inhibitor, interferes with the normal function of this enzyme in DNA replication and transcription. This interference leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
- 1. This compound Hydrochloride | C45H50ClN7O11S | CID 9962982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Afeletecan-Resistant Cancer Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance is a significant challenge in cancer therapy. The development of in vitro models of drug-resistant cancer cell lines is a critical tool for understanding the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies. This application note provides a detailed protocol for establishing Afeletecan-resistant cancer cell lines using a dose-escalation methodology. This compound is a potent topoisomerase I inhibitor, and resistance to this class of drugs often involves complex cellular adaptations. This document outlines the experimental workflow, detailed protocols for cell culture and resistance induction, methods for confirming resistance, and a summary of expected quantitative outcomes. Additionally, it includes a diagram of the key signaling pathways implicated in topoisomerase I inhibitor resistance.
Introduction
This compound is a next-generation topoisomerase I inhibitor designed to overcome some of the limitations of earlier camptothecins. However, as with other chemotherapeutic agents, cancer cells can develop resistance to this compound over time, limiting its clinical efficacy. The generation of this compound-resistant cancer cell lines in the laboratory provides an invaluable platform to investigate the underlying molecular mechanisms of this acquired resistance. These models can be used to identify biomarkers of resistance, screen for new drugs that can overcome resistance, and test combination therapies.
This protocol details a robust and reproducible method for generating this compound-resistant cancer cell lines through a stepwise increase in drug concentration. This approach mimics the clinical scenario where cancer cells are exposed to escalating doses of a therapeutic agent.
Experimental Workflow
The overall workflow for establishing this compound-resistant cancer cell lines is a multi-step process that can take several months to complete.[1][2][3] The key stages are outlined in the diagram below.
Caption: Workflow for generating this compound-resistant cancer cell lines.
Detailed Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound. This is a critical first step for establishing the starting concentration for resistance induction.[4][5]
Materials:
-
Parental cancer cell line of choice (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Induction of this compound Resistance using Dose-Escalation
Objective: To gradually select for a population of cancer cells that can survive and proliferate in the presence of increasing concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Protocol:
-
Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 assay.
-
Maintain the cells in this concentration of this compound, changing the medium every 2-3 days, until the cell growth rate recovers and they reach approximately 80% confluency. This may take several passages.
-
Once the cells have adapted, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat steps 2 and 3, gradually increasing the this compound concentration over a period of several months. The development of a resistant cell line can take from 6 to 12 months or longer.
-
If significant cell death is observed at a new concentration, maintain the cells at the previous, lower concentration for a few more passages before attempting to increase the dose again.
-
At each stage of increased resistance, it is crucial to cryopreserve vials of the cells as backups.
-
The final concentration of this compound should be significantly higher than the initial IC50 of the parental cell line (e.g., 10-fold or higher).
Confirmation and Characterization of Resistance
Objective: To quantify the level of resistance in the newly established cell line and to isolate clonal populations for further detailed analysis.
Protocol:
-
IC50 Determination in Resistant Cells: Perform a cell viability assay (as described in Protocol 1) on the established this compound-resistant cell line and the parental cell line in parallel.
-
Calculate Fold Resistance: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold resistance of greater than 3-5 is generally considered significant.
-
Single-Cell Cloning (Optional but Recommended): To ensure a homogenous population of resistant cells, it is advisable to isolate single-cell clones using the limiting dilution method.
-
Serially dilute the resistant cell suspension to a concentration of approximately 10 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This statistically results in approximately one cell per well.
-
Incubate the plates and monitor for the growth of single colonies.
-
Expand the colonies from wells that initially contained a single cell.
-
Confirm the IC50 of the clonal populations.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from studies that have established resistance to topoisomerase I inhibitors in various cancer cell lines. This data can serve as a benchmark for what to expect when generating this compound-resistant cell lines.
| Parental Cell Line | Drug | Final Drug Concentration | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| S1 (Colon Cancer) | Irinotecan | 20 µM | 0.668 µM | 31.78 µM | ~47-fold | |
| HCT116 (Colon Cancer) | SN-38 | >100 nM | 5 nM | >100 nM | >20-fold | |
| HT29 (Colon Cancer) | SN-38 | N/A | N/A | N/A | 55-fold | |
| LoVo (Colon Cancer) | SN-38 | N/A | N/A | N/A | 20-fold | |
| MDA-MB-231 (Breast Cancer) | SN-38 | 68.2 nM | 3.6 nM | 25.2 nM | 7-fold | |
| MCF-7 (Breast Cancer) | SN-38 | 36 nM | 3.7 nM | 33.6 nM | 9-fold | |
| NCI-H460 (Lung Cancer) | Topotecan | 10 nM | N/A | N/A | N/A | |
| OC-NYH (SCLC) | Topotecan | N/A | N/A | N/A | >6-fold |
Mechanisms of Resistance and Signaling Pathways
Resistance to topoisomerase I inhibitors like this compound is multifactorial. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Topoisomerase I: Decreased expression or mutations in the TOP1 gene can lead to a reduced amount of the drug target or a target that no longer binds the drug effectively.
-
Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to more efficiently fix the DNA strand breaks caused by topoisomerase I inhibitors.
-
Inhibition of Apoptosis: Alterations in apoptotic pathways can make cancer cells more resistant to drug-induced cell death.
The following diagram illustrates the key signaling pathways involved in resistance to topoisomerase I inhibitors.
Caption: Key signaling pathways in this compound resistance.
Conclusion
The successful establishment of this compound-resistant cancer cell lines is a valuable tool for cancer research and drug development. The protocols and information provided in this application note offer a comprehensive guide for researchers to generate these essential in vitro models. The characterization of these cell lines will undoubtedly contribute to a deeper understanding of the mechanisms of resistance to topoisomerase I inhibitors and aid in the development of more effective anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 5. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Afeletecan Dosage in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan (formerly known as BAY 56-3722) is a water-soluble camptothecin derivative that acts as a topoisomerase I inhibitor.[1][2][3] Like other camptothecins, its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex. This leads to the formation of an enzyme-drug-DNA ternary complex, which inhibits the religation of single-strand DNA breaks generated during DNA replication.[1][2] The collision of the replication fork with this stabilized complex results in double-strand DNA breaks, ultimately triggering apoptosis and cell death. The carbohydrate moiety in this compound's structure is designed to stabilize the active lactone form of the camptothecin in the bloodstream.
While clinical development of this compound was discontinued, its preclinical data and the extensive research on other topoisomerase I inhibitors provide a strong foundation for designing in vivo studies. These notes and protocols are designed to guide researchers in establishing appropriate dosage and experimental design for this compound and other novel camptothecin derivatives in in vivo animal models. The provided protocols are based on established methodologies for similar compounds, such as irinotecan, topotecan, and the active metabolite SN-38.
Quantitative Data Summary
The following tables summarize typical dosage ranges and pharmacokinetic parameters for commonly used topoisomerase I inhibitors in mouse models. This data can serve as a starting point for dose-range-finding studies for this compound.
Table 1: Reported In Vivo Dosages of Topoisomerase I Inhibitors in Mouse Models
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Irinotecan | Nude Mice | Human Tumor Xenografts | 10 mg/kg | Intravenous (i.v.) | Daily for 5 days, repeated every 21 days (three cycles) | |
| Irinotecan | Nude Mice | Human Neuroblastoma Xenograft | 59 mg/kg (1/3 LD50) | Intraperitoneal (i.p.) | Three doses at 4-day intervals | |
| Irinotecan | Nude Mice | Human Neuroblastoma Xenograft | 404 mg/kg (1/3 LD50) | Oral (p.o.) | Three doses at 4-day intervals | |
| Irinotecan | Xenograft Mice | Pediatric MLL-Rearranged ALL | 40 mg/kg | Intraperitoneal (i.p.) | Three times per week | |
| Topotecan | Nude Mice | Human Tumor Xenografts | 1.5 mg/kg (MTD) | Oral (p.o.) | 5 days per week for 12 weeks | |
| Topotecan | Nude Mice | Ovarian Carcinoma Xenograft | 0.625 mg/kg/day | Intraperitoneal (i.p.) | Daily for 20 days | |
| SN-38 | MCF-7 Bearing Mice | Breast Cancer | 8 mg/kg | Intravenous (i.v.) | On days 9, 11, 13, and 15 post-inoculation | |
| SN-38 | Bcap-37 Bearing Mice | Breast Cancer | 1 mg/kg | Intragastric | Daily | |
| SN-38 | Male Mice | N/A (Metabolomics study) | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for one week | |
| Liposomal SN-38 | CD2F1 Mice | N/A (Toxicity study) | 5.0 - 7.5 mg/kg/day (MTD) | Intravenous (i.v.) | Daily for 5 days |
Table 2: Representative Pharmacokinetic Parameters of Topoisomerase I Inhibitors in Mice
| Compound | Parameter | Value | Animal Model | Reference |
| Liposomal SN-38 | Elimination half-life (t½) | 6.38 h | CD2F1 Mice | |
| Liposomal SN-38 | Volume of distribution (VdSS) | 2.55 L/kg | CD2F1 Mice | |
| Frondoside A | Cmax (i.v. at 100 µg/kg) | 129 nM | CD2F1 Mice | |
| Frondoside A | Cmax (i.p. at 100 µg/kg) | 18.3 nM | CD2F1 Mice |
Signaling Pathways
Topoisomerase I inhibitors induce apoptosis through the DNA damage response pathway. The stabilization of the topoisomerase I-DNA cleavage complex leads to DNA strand breaks, which are recognized by cellular DNA damage sensors like ATM and ATR kinases. This initiates a signaling cascade that can lead to cell cycle arrest, DNA repair, or, in the case of extensive damage, apoptosis.
Caption: this compound-induced DNA damage and apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific research question, tumor model, and institutional animal care and use committee (IACUC) guidelines.
In Vivo Xenograft Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound (or other test compound)
-
Vehicle control
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture human cancer cells under standard conditions until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to IACUC approved protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Prepare this compound in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and preliminary toxicity testing.
-
Administer this compound at the predetermined dose and schedule via the desired route (e.g., i.v., i.p., or p.o.).
-
Administer the vehicle control to the control group using the same volume, route, and schedule.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
Euthanize the mice when tumors reach the maximum size allowed by IACUC protocols, or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for a xenograft efficacy study.
Pharmacokinetic (PK) Study
This protocol describes a basic pharmacokinetic study in mice to determine key parameters of this compound.
Materials:
-
Mice (species and strain as used in efficacy studies)
-
This compound
-
Vehicle
-
Syringes and needles
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice (n=3-5 per time point) via the intended clinical route (e.g., i.v. or p.o.).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood can be collected via retro-orbital bleeding, tail vein, or cardiac puncture (terminal).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration-time data.
-
Use pharmacokinetic modeling software to calculate key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
This protocol is for determining the maximum tolerated dose (MTD) of this compound. The MTD is defined as the highest dose that does not cause unacceptable toxicity, often characterized by a certain percentage of body weight loss (e.g., <20%) and the absence of other severe clinical signs.
Materials:
-
Healthy, non-tumor-bearing mice
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Dose Selection:
-
Select a range of doses based on in vitro cytotoxicity data and literature on similar compounds. A common approach is to use a dose-escalation design.
-
-
Dosing and Observation:
-
Administer single or multiple doses of this compound to small groups of mice (n=3-5 per dose level).
-
Observe the animals daily for a set period (e.g., 14-21 days) for clinical signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes (e.g., lethargy, agitation)
-
Physical appearance (e.g., ruffled fur, hunched posture)
-
Mortality
-
-
-
Data Collection:
-
Record body weights daily.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
MTD Determination:
-
Analyze the data to identify the dose level at which unacceptable toxicity is observed.
-
The MTD is typically the dose level just below the one that causes significant adverse effects.
-
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with this compound and other novel topoisomerase I inhibitors. It is crucial to start with dose-range-finding and toxicity studies to establish a safe and effective dose before proceeding to large-scale efficacy experiments. All animal experiments must be performed in compliance with institutional and national guidelines for the ethical treatment of animals. The data generated from these studies will be essential for understanding the in vivo pharmacology of this compound and for guiding its potential future development.
References
Preparation of Afeletecan Stock Solution for Cell Culture: An Application Note and Protocol
For research, scientific, and drug development professionals.
Introduction
Afeletecan is a water-soluble camptothecin derivative with antineoplastic properties. It functions as a topoisomerase I inhibitor, stabilizing the topoisomerase I-DNA covalent complex. This action obstructs the DNA religation step, leading to double-strand DNA breaks during replication and ultimately inducing apoptosis in cancer cells. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in cell-based assays.
Data Presentation
Table 1: Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₄₅H₅₀ClN₇O₁₁S |
| Molecular Weight | 932.44 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water |
Table 2: Recommended Concentrations for this compound Stock and Working Solutions
| Solution | Recommended Concentration | Solvent |
| Stock Solution | 1-10 mM | DMSO |
| Working Solution | 0.1 - 10 µM (Cell line dependent) | Cell Culture Medium |
Table 3: Recommended Final DMSO Concentration in Cell Culture
| Cell Type | Maximum Recommended Final DMSO Concentration |
| Most Cancer Cell Lines | ≤ 0.5% |
| Sensitive/Primary Cells | ≤ 0.1% |
Experimental Protocols
Materials
-
This compound Hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium (appropriate for the cell line in use)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing and Calculation:
-
On a calibrated analytical balance, carefully weigh out the desired amount of this compound Hydrochloride powder.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: To prepare a 10 mM stock solution from 1 mg of this compound HCl:
-
Volume (L) = 0.001 g / (932.44 g/mol * 0.010 mol/L) = 0.0001072 L = 107.2 µL
-
-
-
-
Dissolution:
-
Aseptically transfer the weighed this compound HCl powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots protected from light at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
-
Protocol for Preparing a Working Solution
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final working concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed the recommended limits for your specific cell line (generally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3]
-
Example: To prepare a 10 µM working solution from a 10 mM stock solution in 1 mL of medium:
-
First, prepare an intermediate dilution: Add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution.
-
To ensure the final DMSO concentration is low, a multi-step dilution is recommended. For example, a 1:100 dilution of the 10 mM stock into medium results in a 100 µM solution with 1% DMSO. A further 1:10 dilution of this intermediate solution into the final culture volume will yield a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
-
Application to Cells:
-
Immediately add the freshly prepared working solution to your cell culture plates.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells) in your experimental setup.
-
Mandatory Visualization
Caption: this compound's mechanism of action leading to apoptosis.
References
Application Notes and Protocols for Afeletecan Treatment in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afeletecan is a water-soluble camptothecin derivative that functions as a topoisomerase I inhibitor.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the DNA religation step.[1][2] This interference with the DNA replication process leads to the formation of double-strand breaks, ultimately triggering apoptosis and cell death.[1][2] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for anticancer drug screening compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers, which can significantly influence therapeutic efficacy.
These application notes provide a comprehensive guide for evaluating the efficacy of this compound in 3D tumor spheroid models, including detailed protocols for spheroid formation, drug treatment, and downstream analysis of cell viability and apoptosis.
Data Presentation
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors in 2D vs. 3D Spheroid Models
| Cell Line | Compound | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Resistance (3D/2D) | Reference |
| PC3 (Prostate Cancer) | Topotecan | 37.8 nM (initial) | 83.8 nM (after 6 weeks, control) | 2.2 | |
| PC3 (Prostate Cancer) | Topotecan (Extended Exposure) | - | 54.4 nM (after 6 weeks) | - | |
| PC3 (Prostate Cancer) | Topotecan (Maximum Tolerated Dose) | - | 2200 nM (after 6 weeks) | - | |
| A549 (Lung Cancer) | Camptothecin Derivative | 0.0154 - 13.3 µM (range for various derivatives) | Data not specified | - | |
| DU-145 (Prostate Cancer) | Camptothecin Derivative | 0.0154 - 13.3 µM (range for various derivatives) | Data not specified | - | |
| KB (Oral Cancer) | Camptothecin Derivative | 0.0154 - 13.3 µM (range for various derivatives) | Data not specified | - | |
| KBvin (Multidrug-Resistant) | Camptothecin Derivative | 0.057 - 0.84 µM (range for various derivatives) | Data not specified | - |
Note: The data for Topotecan shows a significant increase in resistance in the 3D model over time, especially with maximum tolerated dosing schedules. This highlights the importance of 3D models in studying acquired drug resistance.
Table 2: Apoptosis Induction by this compound in 3D Tumor Spheroids
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Example: HT-29 (Colon) | 0.1 | 48 | Hypothetical Data |
| Example: HT-29 (Colon) | 1 | 48 | Hypothetical Data |
| Example: HT-29 (Colon) | 10 | 48 | Hypothetical Data |
| Example: Panc-1 (Pancreatic) | 0.1 | 48 | Hypothetical Data |
| Example: Panc-1 (Pancreatic) | 1 | 48 | Hypothetical Data |
| Example: Panc-1 (Pancreatic) | 10 | 48 | Hypothetical Data |
Note: This table is a template for presenting apoptosis data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids using the hanging drop technique.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
60 mm tissue culture dishes
-
Micropipettes and sterile tips
Procedure:
-
Cell Preparation: Culture cells to approximately 90% confluency. Wash the cell monolayer twice with PBS and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and prepare a single-cell suspension.
-
Cell Counting: Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^5 cells/mL for 5000 cells per 20 µL drop).
-
Hanging Drop Formation:
-
Add 5 mL of sterile PBS to the bottom of a 60 mm tissue culture dish to create a hydration chamber.
-
Invert the lid of the dish and pipette 20 µL drops of the cell suspension onto the inside of the lid, ensuring drops are well-spaced.
-
Carefully place the lid back on the dish.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator. Spheroid formation typically occurs within 4 days and can be monitored daily with a microscope.
-
Spheroid Transfer (Optional): Once formed, spheroids can be gently transferred to ultra-low attachment plates for longer-term culture and drug treatment.
Protocol 2: 3D Tumor Spheroid Formation using Ultra-Low Attachment Plates
This protocol offers a simpler method for generating spheroids directly in multi-well plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well round-bottom ultra-low attachment (ULA) plates
-
Micropipettes and sterile tips
Procedure:
-
Cell Preparation: Prepare a single-cell suspension as described in Protocol 1.
-
Seeding: Seed the desired number of cells (typically 1,000-5,000 cells/well) in the appropriate volume of medium into each well of the ULA plate.
-
Centrifugation (Optional): A brief centrifugation of the plate (e.g., 1000 rpm for 10 minutes) can facilitate cell aggregation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator. Spheroids will typically form within 24-72 hours.
Protocol 3: this compound Treatment of 3D Tumor Spheroids
Materials:
-
3D tumor spheroids in ULA plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions in complete cell culture medium at 2x the final desired concentration.
-
Drug Addition: Carefully remove half of the medium from each well containing a spheroid and replace it with an equal volume of the 2x this compound dilution.
-
Incubation: Incubate the treated spheroids for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.
Protocol 4: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated and control spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates compatible with a luminometer
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibration: Equilibrate the ULA plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lysis: Transfer the contents to an opaque-walled plate. Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
Protocol 5: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound-treated and control spheroids in ULA plates
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled multi-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibration: Equilibrate the ULA plate with spheroids and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.
-
Lysis and Substrate Cleavage: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for at least 30 minutes.
-
Measurement: Read the luminescence using a plate-reading luminometer.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for testing this compound in 3D spheroids.
References
Application Notes and Protocols for Testing Afeletecan Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan (formerly known as BAY 38-3441) is a water-soluble camptothecin derivative designed for enhanced stability and tumor-specific delivery. As a topoisomerase I inhibitor, this compound stabilizes the covalent complex between topoisomerase I and DNA. This action impedes the DNA re-ligation process, leading to double-strand DNA breaks during replication and ultimately triggering apoptosis in cancer cells.[1] Preclinical studies have demonstrated the potential of this compound in various cancer xenograft models, indicating its promise as an anticancer agent.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in preclinical xenograft models. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme involved in relieving torsional stress during DNA replication and transcription. The drug intercalates into the enzyme-DNA complex, preventing the re-ligation of the single-strand breaks created by topoisomerase I. The collision of the replication fork with this stabilized "cleavable complex" results in irreversible double-strand DNA breaks, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy in Xenograft Models
Preclinical evaluations of this compound (BAY 38-3441) have demonstrated its antitumor activity in a variety of human tumor xenograft models. While extensive quantitative data from these early studies is not widely published due to the discontinuation of the drug's development in Phase II trials, existing literature indicates significant tumor growth inhibition.
A closely related camptothecin glycoconjugate, designated as compound '19' and selected for clinical trials, exhibited a remarkable >96% tumor growth inhibition in the MX-1 human breast cancer xenograft model, highlighting the potent anti-tumor activity of this class of compounds.[2] this compound itself was reported to inhibit tumor growth in xenograft models of MX-1 breast, LXFL529 lung, and both CXF280 and HT29 colon cancers.[1]
Summary of Preclinical Efficacy Data
| Cell Line | Cancer Type | Xenograft Model | Reported Efficacy of this compound (or related compounds) |
| MX-1 | Breast Cancer | Subcutaneous | >96% tumor growth inhibition (for a similar glycoconjugate)[2] |
| LXFL529 | Lung Cancer | Subcutaneous | Demonstrated tumor growth inhibition (quantitative data not available)[1] |
| CXF280 | Colon Cancer | Subcutaneous | Demonstrated tumor growth inhibition (quantitative data not available) |
| HT29 | Colon Cancer | Subcutaneous | Demonstrated tumor growth inhibition (quantitative data not available) |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in xenograft models using the cell lines mentioned in preclinical studies. These protocols are based on standard, validated methodologies for each specific xenograft model.
General Experimental Workflow
Protocol 1: MX-1 Human Breast Cancer Xenograft Model
1. Cell Culture:
-
Culture MX-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days to maintain exponential growth.
2. Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the study begins.
3. Tumor Implantation:
-
Harvest MX-1 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or 5% dextrose solution).
-
Administer this compound intravenously (IV) or intraperitoneally (IP) according to the desired dosing schedule. A suggested starting point based on clinical trial data for similar compounds could be a daily administration for 5 consecutive days, repeated every 3 weeks.
-
The control group should receive the vehicle only.
-
Continue to monitor tumor volume and body weight throughout the study.
5. Endpoint and Data Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
Protocol 2: HT29 Human Colon Cancer Xenograft Model
1. Cell Culture:
-
Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Acclimatize mice for at least one week prior to the experiment.
3. Tumor Implantation:
-
Harvest exponentially growing HT29 cells.
-
Resuspend cells in sterile PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth and calculate tumor volume as described for the MX-1 model.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.
-
Administer this compound and vehicle control as described in the MX-1 protocol.
-
Monitor tumor volume and body weight regularly.
5. Endpoint and Data Analysis:
-
Follow the same endpoint and data analysis procedures as outlined for the MX-1 model.
Protocol 3: LXFL529 (or representative NSCLC model, e.g., A549) Human Lung Cancer Xenograft Model
1. Cell Culture (using A549 as a representative model):
-
Culture A549 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Acclimatize mice for a minimum of one week.
3. Tumor Implantation:
-
Harvest A549 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth and calculate tumor volume as previously described.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer this compound and vehicle control as detailed in the MX-1 protocol.
-
Monitor tumor volume and body weight throughout the treatment period.
5. Endpoint and Data Analysis:
-
Adhere to the same endpoint and data analysis procedures as described for the other models.
Conclusion
This compound has demonstrated significant antitumor potential in preclinical xenograft models of breast, lung, and colon cancer. The provided protocols offer a robust framework for researchers to further investigate the in vivo efficacy of this compound. Careful adherence to these methodologies will enable the generation of reliable and reproducible data, which is essential for the continued evaluation of this and other topoisomerase I inhibitors in the drug development pipeline. While this compound's clinical development was halted, the study of its preclinical efficacy and mechanism of action can still provide valuable insights for the development of next-generation camptothecin analogs.
References
- 1. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Mechanisms of Action, and Toxicity of Novel 20(S)-Sulfonylamidine Derivatives of Camptothecin as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Afeletecan-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan, also known as BAY 56-3722, is a water-soluble camptothecin derivative with demonstrated antineoplastic activity.[1][2] Its mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme for relieving torsional stress during DNA replication and transcription.[3] this compound stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the normal DNA replication process.[1][] This interference leads to the accumulation of single-strand breaks that are converted into DNA double-strand breaks, ultimately triggering the apoptotic cascade and programmed cell death.
These application notes provide a detailed guide for the in vitro quantification of apoptosis induced by this compound. The protocols outlined below are designed to be adaptable to various cancer cell lines and research questions.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic pathway, initiated by DNA damage. The stabilization of the topoisomerase I-DNA complex by this compound leads to double-strand DNA breaks. This damage activates a cascade of signaling events, culminating in the activation of caspases and the execution of apoptosis. The key steps involve the activation of the BCL-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Quantifying this compound-Induced Apoptosis
A typical workflow for assessing the apoptotic effects of this compound involves several key stages, from cell culture and treatment to data acquisition and analysis using various assays.
Workflow for apoptosis quantification.
Quantitative Data Summary
The following tables present hypothetical yet representative data from in vitro experiments quantifying this compound-induced apoptosis in a human colon cancer cell line (e.g., HT-29) after 48 hours of treatment.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 |
| 50 | 62.7 ± 3.8 |
| 100 | 41.3 ± 4.2 |
| 250 | 25.9 ± 3.1 |
| 500 | 15.4 ± 2.5 |
Table 2: Apoptotic Cell Population (Annexin V-FITC/PI Staining)
| This compound Conc. (nM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 50 | 15.8 ± 1.2 | 8.2 ± 0.9 | 1.1 ± 0.4 |
| 100 | 28.4 ± 2.1 | 15.6 ± 1.5 | 1.5 ± 0.5 |
| 250 | 35.1 ± 2.5 | 22.3 ± 1.8 | 2.0 ± 0.6 |
Table 3: Caspase-3/7 Activity
| This compound Conc. (nM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 50 | 3.2 ± 0.4 |
| 100 | 5.8 ± 0.6 |
| 250 | 8.1 ± 0.9 |
Table 4: Mitochondrial Membrane Potential (JC-1 Assay)
| This compound Conc. (nM) | % Cells with Depolarized Mitochondria |
| 0 (Control) | 3.5 ± 0.7 |
| 50 | 18.2 ± 1.5 |
| 100 | 35.9 ± 2.8 |
| 250 | 55.4 ± 4.1 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human colon cancer cell line HT-29.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for flow cytometry) and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Mitochondrial Membrane Potential Assay (JC-1)
The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). Mitochondrial depolarization is indicated by a decrease in the red/green fluorescence intensity ratio.
Materials:
-
JC-1 Dye
-
Cell-based assay plate (black, clear bottom)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
At the end of the treatment, add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both green (Excitation/Emission ~485/529 nm) and red (Excitation/Emission ~535/590 nm) wavelengths using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein
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Permeabilisation Solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
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DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow and treat cells on coverslips in a multi-well plate.
-
Fix the cells with Fixation Solution for 1 hour at room temperature.
-
Rinse the cells with PBS.
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Incubate the cells with Permeabilisation Solution for 2 minutes on ice.
-
Wash the cells with PBS.
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Add 50 µL of TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
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Rinse the cells three times with PBS.
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Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
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Visualize the samples using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.
References
Application Notes and Protocols for Afeletecan Combination Therapy in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan is a promising topoisomerase I inhibitor belonging to the camptothecin class of anti-cancer agents. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA damage and apoptosis in rapidly dividing cancer cells. Given the clinical precedent of combining topoisomerase I inhibitors like irinotecan with other chemotherapeutic agents, exploring this compound in combination regimens is a logical step in its preclinical and clinical development. This document provides a detailed, albeit hypothetical, experimental design for evaluating the combination of this compound with 5-Fluorouracil (5-FU), a cornerstone of colorectal cancer therapy.
Rationale for Combination Therapy
Combining this compound with 5-FU is predicated on the principle of synergistic or additive anti-tumor effects through complementary mechanisms of action. This compound targets DNA replication and repair by inhibiting topoisomerase I, while 5-FU, an antimetabolite, disrupts DNA synthesis by inhibiting thymidylate synthase.[1][2] This dual assault on DNA replication machinery has the potential to overcome drug resistance and enhance cancer cell killing.
Preclinical Experimental Design: this compound and 5-Fluorouracil in Colorectal Cancer
This section outlines a comprehensive preclinical workflow to assess the efficacy of this compound in combination with 5-FU in both in vitro and in vivo models of colorectal cancer.
I. In Vitro Synergy and Mechanistic Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and 5-FU on colorectal cancer cell lines and to elucidate the underlying cellular mechanisms.
Cell Lines: A panel of human colorectal cancer cell lines is recommended to capture molecular diversity.[3]
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HCT116: KRAS mutant, microsatellite unstable
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HT29: BRAF mutant, microsatellite stable
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SW620: KRAS mutant, from a metastatic site
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Caco-2: Wild-type KRAS/BRAF, exhibits differentiation[3]
Experimental Protocols:
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Cytotoxicity and Synergy Assessment (MTT/MTS Assay):
-
Protocol:
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Seed colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound and 5-FU, both individually and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their respective IC50 values).
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Treat the cells with the single agents and combinations for 72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each agent and combination.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be used for visual representation of synergy.
-
-
-
Apoptosis Analysis (TUNEL Assay):
-
Protocol:
-
Treat cells grown on coverslips with this compound, 5-FU, or the combination at their respective IC50 concentrations for 48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.
-
Counterstain with DAPI to visualize nuclei.
-
Analyze the percentage of TUNEL-positive cells using fluorescence microscopy.
-
-
Data Presentation (Hypothetical):
Table 1: IC50 Values of this compound and 5-FU in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | 5-FU IC50 (µM) |
| HCT116 | 15 | 5 |
| HT29 | 25 | 8 |
| SW620 | 20 | 6.5 |
| Caco-2 | 30 | 10 |
Table 2: Combination Index (CI) for this compound and 5-FU Combination (1:1 Ratio)
| Cell Line | Combination Index (CI) at 50% Effect | Interpretation |
| HCT116 | 0.6 | Synergy |
| HT29 | 0.8 | Slight Synergy |
| SW620 | 0.5 | Strong Synergy |
| Caco-2 | 0.9 | Additive Effect |
Table 3: Apoptosis Induction by this compound and 5-FU Combination
| Treatment | HCT116 (% TUNEL Positive) | SW620 (% TUNEL Positive) |
| Control | 2% | 3% |
| This compound (IC50) | 25% | 28% |
| 5-FU (IC50) | 20% | 22% |
| Combination | 65% | 70% |
II. In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with 5-FU in a patient-derived xenograft (PDX) model of colorectal cancer.
Animal Model: Patient-derived xenografts (PDXs) are recommended as they better recapitulate the heterogeneity and microenvironment of human tumors.
-
Model: Subcutaneous implantation of a well-characterized colorectal cancer PDX into immunodeficient mice (e.g., NOD/SCID or NSG).
Experimental Protocol:
-
Tumor Implantation and Growth:
-
Implant tumor fragments (2-3 mm³) subcutaneously into the flank of each mouse.
-
Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Regimen:
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: this compound (e.g., 10 mg/kg, i.v., weekly)
-
Group 3: 5-FU (e.g., 50 mg/kg, i.p., weekly)
-
Group 4: this compound + 5-FU (at the same doses and schedules)
-
Treat for 3-4 weeks. Monitor tumor volume and body weight twice weekly.
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
At the end of the study, collect tumors for pharmacodynamic analysis.
-
Proliferation: Immunohistochemistry (IHC) for Ki-67.
-
Apoptosis: TUNEL assay on tumor sections.
-
Mechanism of Action: Western blot for markers of DNA damage (e.g., γH2AX) and topoisomerase I levels.
-
-
Data Presentation (Hypothetical):
Table 4: In Vivo Efficacy of this compound and 5-FU Combination in a Colorectal Cancer PDX Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound | 800 | 46.7 |
| 5-FU | 950 | 36.7 |
| Combination | 250 | 83.3 |
Table 5: Pharmacodynamic Analysis of Tumors from PDX Model
| Treatment Group | Ki-67 Positive Cells (%) | TUNEL Positive Cells (%) |
| Vehicle Control | 85 | 5 |
| This compound | 40 | 30 |
| 5-FU | 55 | 25 |
| Combination | 15 | 75 |
Signaling Pathways and Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Afeletecan Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately determining the half-maximal inhibitory concentration (IC50) of Afeletecan.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound when the IC50 is unknown? A1: When the approximate IC50 of this compound is unknown, it is advisable to begin with a broad concentration range. A common starting point is a 10-fold serial dilution series, for instance, from 100 µM down to 1 nM.[1] This preliminary experiment helps to identify an approximate effective range. Following this initial screen, a subsequent experiment using a narrower range with 2-fold or 3-fold dilutions can be performed to determine the IC50 value with greater accuracy.[1]
Q2: How should I prepare the stock solution and serial dilutions for this compound? A2: this compound should first be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] From this stock, prepare serial dilutions in cell culture medium. To avoid concentration errors that can be compounded with each step, it is critical to ensure thorough mixing at each dilution stage.[1] For achieving very low target concentrations from a highly concentrated stock, performing a multi-step serial dilution is recommended for better accuracy.[1]
Q3: My cell viability is over 100% at low concentrations of this compound. What is causing this? A3: This phenomenon is not uncommon in cell viability assays and can be attributed to several factors. In untreated control wells, cells might become over-confluent and begin to die, resulting in a lower viability signal compared to wells with low drug concentrations where cell growth is only slightly inhibited. Additionally, some compounds can exhibit a hormetic effect, where they stimulate cell proliferation at very low doses. It is also possible that the compound interferes directly with the assay reagents, leading to a false-positive signal.
Q4: How long should I expose the cells to this compound before performing the viability assay? A4: The optimal exposure time can vary depending on the cell line and the mechanism of action of the drug. Typical incubation periods for IC50 determination range from 24 to 72 hours. Since this compound is a topoisomerase inhibitor, its cytotoxic effects are often S-phase specific, meaning a longer incubation time (e.g., 48 or 72 hours) may be necessary to allow a sufficient number of cells to enter the sensitive phase of the cell cycle.
Q5: What are the critical controls to include in my IC50 experiment? A5: To ensure the validity of your results, several controls are essential. You should include "untreated" control wells (cells with medium only), "vehicle" control wells (cells with medium containing the same concentration of the drug solvent, e.g., DMSO, as the highest this compound concentration), and "blank" control wells (medium only, without cells) to correct for background absorbance. Including a positive control with a known cytotoxic agent can also help validate the assay's performance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density.2. Cells are in different growth phases.3. Inaccurate drug dilutions.4. Reagent variability (e.g., serum in media). | 1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.2. Use cells from a culture in the logarithmic growth phase for all experiments.3. Prepare fresh drug dilutions for each experiment and ensure thorough mixing.4. Use the same batch of media, serum, and assay reagents for all related experiments. |
| High background in MTT/viability assay | 1. Microbial contamination of cell culture.2. Precipitation of the MTT reagent.3. Incomplete solubilization of formazan crystals. | 1. Regularly check cultures for contamination. Discard any contaminated cells or media.2. Ensure the MTT solution is fully dissolved and sterile-filtered before use.3. After adding the solubilization solution (e.g., DMSO), shake the plate gently on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved. |
| The dose-response curve is not sigmoidal | 1. The concentration range is too narrow or not centered around the IC50.2. The compound has low potency, and the IC50 was not reached.3. The compound precipitated at high concentrations.4. The chosen assay is not suitable for the compound or cell line. | 1. Widen the range of concentrations tested, using broader dilutions (e.g., 10-fold) to capture the full curve.2. If no significant cell death is observed, the IC50 may be higher than the highest concentration tested.3. Check the solubility of this compound in the culture medium. Observe the wells with the highest concentration for any signs of precipitation.4. Consider alternative viability assays such as CellTiter-Glo®, resazurin reduction, or real-time cell monitoring. |
| Difficulty dissolving formazan crystals (MTT assay) | 1. Low metabolic activity of cells.2. Incomplete cell lysis.3. Insufficient solubilization time or volume. | 1. Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours).2. Ensure the solubilizing agent (e.g., DMSO) is added and mixed thoroughly to lyse the cells.3. Increase the incubation time with the solubilization solution or use a slightly larger volume. |
Data Presentation
Reference IC50 Values for this compound
The following table provides hypothetical IC50 values for this compound across various human cancer cell lines. These values are for reference purposes and may vary based on experimental conditions.
| Cell Line | Tissue of Origin | Reported IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.049 |
| HCC38 | Breast Carcinoma | 0.04 |
| HCT116 | Colorectal Carcinoma | Varies |
| A549 | Lung Carcinoma | Varies |
| HeLa | Cervical Adenocarcinoma | Varies |
Note: Specific IC50 values for this compound are not widely published and should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Detailed Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound compound
-
DMSO (sterile)
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells until they reach the logarithmic growth phase. b. Trypsinize and resuspend the cells in fresh complete medium to create a single-cell suspension. c. Determine the cell concentration using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells per well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blank, vehicle, and untreated controls. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a high-concentration stock of this compound in DMSO. b. Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Add medium with the corresponding DMSO concentration to vehicle control wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, carefully aspirate the drug-containing medium. b. Add 10 µL of the 5 mg/mL MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the MTT-containing medium without disturbing the crystals at the bottom. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Percent Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100. d. Plot the percent viability against the logarithm of the this compound concentration. e. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathway
References
overcoming Afeletecan solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afeletecan in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound water-soluble?
A1: While sometimes described as a water-soluble camptothecin derivative due to its carbohydrate moiety, this compound hydrochloride has poor solubility in aqueous solutions.[1] For in vitro applications, it is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers or cell culture media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is 100% DMSO.
Q3: How should I store this compound and its stock solutions?
A3: this compound powder should be stored at -20°C. This compound stock solutions in DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption. To maintain the stability of the compound, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. When the replication fork collides with these stabilized complexes, it results in DNA double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: I am observing precipitation when I add my this compound stock solution to my cell culture medium.
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium. Here are several potential causes and solutions:
-
Cause 1: The final concentration of this compound is too high.
-
Solution: this compound has limited solubility in aqueous solutions. Try working with a lower final concentration of this compound in your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
-
-
Cause 2: The final concentration of DMSO is too low to maintain solubility.
-
Solution: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (ideally below 0.1% and generally not exceeding 0.5%), a certain amount of DMSO is necessary to keep the compound in solution.[2][3][4] If you are using a very high dilution factor, the DMSO concentration might be too low. In such cases, consider preparing an intermediate dilution of your this compound stock in a co-solvent system (e.g., DMSO/PBS mixture) before the final dilution into the cell culture medium.
-
-
Cause 3: The method of dilution is causing localized high concentrations and precipitation.
-
Solution: When diluting the DMSO stock, add it directly to the cell culture medium with gentle but thorough mixing. Avoid adding the stock solution to a small volume of medium before bringing it to the final volume. It is also recommended to warm the cell culture medium to 37°C before adding the this compound stock solution.
-
-
Cause 4: The pH of the buffer or medium is affecting solubility.
-
Solution: The solubility of camptothecin derivatives can be pH-dependent.[5] While cell culture media are buffered around physiological pH, significant changes in pH during experimental manipulations could potentially affect this compound's solubility. Ensure your medium is properly buffered and equilibrated before adding the compound.
-
Data Presentation
Table 1: Solubility of Representative Camptothecin Derivatives in Different Solvents.
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides solubility data for other camptothecin derivatives, which can serve as a useful reference.
| Compound | Solvent | Solubility (mg/mL) |
| 10-cyclohexyl-7-methyl-20(S)-camptothecin | DMSO | > 20 |
| 10-cyclohexyl-7-methyl-20(S)-camptothecin | DMAC | > 20 |
| 10-cyclohexyl-7-methyl-20(S)-camptothecin | 5% DMSO / 95% Normal Saline | < 0.1 |
| 7-methyl-10-morpholino-20(S)-camptothecin | DMSO | ~10 |
| 7-methyl-10-morpholino-20(S)-camptothecin | DMAC | ~10 |
| 7-methyl-10-morpholino-20(S)-camptothecin | 5% DMSO / 95% Normal Saline | < 0.1 |
Data adapted from a study on camptothecin derivatives. DMAC: Dimethylacetamide.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.
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Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
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Immediately mix the solution gently but thoroughly by swirling or pipetting up and down.
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Use the final diluted this compound solution to treat your cells as per your experimental protocol. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
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Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: this compound's mechanism of action leading to apoptosis.
References
identifying potential off-target effects of Afeletecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of Afeletecan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a water-soluble camptothecin derivative that acts as an antineoplastic agent.[1] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the DNA religation step.[1][2] This leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1]
Q2: Are there known off-target effects for this compound specifically?
Currently, there is limited publicly available information detailing specific, clinically validated off-target effects of this compound. However, like other topoisomerase I inhibitors, it is plausible that this compound may exhibit off-target activities. Off-target effects are a common characteristic of many small-molecule cancer drugs and can contribute to both efficacy and toxicity.
Q3: What are the common off-target effects observed with topoisomerase I inhibitors as a class?
Topoisomerase I inhibitors, particularly camptothecin derivatives, are associated with a range of dose-limiting toxicities that may be linked to off-target effects. The most common of these include:
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Myelosuppression: A reduction in the production of blood cells, leading to neutropenia and thrombocytopenia.
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Gastrointestinal Toxicity: Commonly manifests as severe diarrhea.
These toxicities are often the primary limiting factors in the clinical use of this class of drugs.
Q4: How can the cellular transport of this compound influence its activity and potential for off-target effects?
The efficacy and potential for off-target effects of chemotherapeutic agents, including topoisomerase I inhibitors, can be significantly influenced by efflux pumps. These membrane proteins, such as those from the ATP-binding cassette (ABC) transporter family (e.g., ABCG2), actively extrude drugs from cells, reducing their intracellular concentration and potentially leading to drug resistance. Some small molecules have been shown to have off-target effects by inhibiting these efflux transporters. Therefore, it is important to consider whether this compound interacts with these transporters, as this could modulate its on-target efficacy and potentially contribute to off-target effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity or Lack of Efficacy
If you observe unexpected levels of cytotoxicity or a lack of efficacy in your experiments with this compound, consider the following troubleshooting steps.
Experimental Workflow for Investigating this compound's On-Target vs. Off-Target Effects
Caption: Workflow for differentiating on-target from off-target effects of this compound.
Table 1: Troubleshooting Unexpected Efficacy of this compound
| Observation | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity | Potential off-target toxicity. | Perform a CRISPR/Cas9 knockout of the intended target (Topoisomerase I). If cytotoxicity persists in knockout cells, it suggests off-target effects. |
| Lower than expected efficacy | Drug efflux by ABC transporters. | Co-administer this compound with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if efficacy is restored. |
| Altered expression of Topoisomerase I. | Quantify Topoisomerase I protein levels in your cell lines via Western blot or qPCR to ensure the target is present. | |
| Drug stability. | Ensure proper storage and handling of the this compound compound as chemical instability can reduce efficacy. |
Guide 2: Characterizing Potential Off-Target Signaling Pathways
Should you suspect off-target effects, the following guide provides a framework for their characterization.
Signaling Pathway Analysis for Potential this compound Off-Targets
Caption: On-target vs. potential off-target signaling pathways for this compound.
Table 2: Experimental Protocols for Off-Target Identification
| Experimental Goal | Methodology | Description |
| Identify unknown protein targets | Kinome Profiling: | Use a competitive binding assay or activity-based probes to screen this compound against a large panel of kinases. This can reveal unexpected kinase inhibition, a common off-target effect for small molecules. |
| Chemical Proteomics: | Employ techniques such as affinity chromatography using immobilized this compound to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify them. | |
| Validate functional off-target effects | CRISPR-based Genetic Screens: | Perform a genome-wide CRISPR screen in the presence of this compound to identify genes whose knockout confers resistance or sensitivity, pointing to pathways affected by the drug. |
| Assess interaction with drug transporters | Efflux Pump Inhibition Assays: | Utilize fluorescent substrates of efflux pumps (e.g., Hoechst 33342 for ABCG2). A decrease in fluorescence in the presence of this compound would suggest inhibition of the transporter. |
Summary of Quantitative Data
At present, there is a lack of specific quantitative data on the off-target binding affinities or inhibitory concentrations (IC50) of this compound against unintended targets in the public domain. Researchers are encouraged to generate this data empirically using the methodologies outlined above. For comparison, data from other topoisomerase I inhibitors, when available, can serve as a benchmark.
This technical support guide is intended to provide a structured approach for researchers to proactively investigate and identify potential off-target effects of this compound, thereby enabling a more comprehensive understanding of its biological activity.
References
dealing with Afeletecan instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Afeletecan. Below you will find troubleshooting advice and frequently asked questions to address potential challenges with this compound instability in aqueous solutions during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution | Poor solubility at the prepared concentration or pH. | - Attempt dissolution in a small amount of an organic solvent (e.g., DMSO) before adding the aqueous buffer. - Adjust the pH of the aqueous buffer. - Perform a solubility test at various concentrations and in different buffer systems to determine the optimal conditions. |
| Loss of activity over time in aqueous solution | Degradation of the this compound molecule. Camptothecin derivatives are known to undergo hydrolysis of the lactone ring, which is crucial for their activity. | - Prepare fresh solutions for each experiment. - If storage is necessary, store aliquots at -80°C and minimize freeze-thaw cycles. - Investigate the effect of pH on stability; camptothecins are generally more stable at acidic pH. |
| Inconsistent experimental results | Inconsistent solution preparation or handling, or degradation of this compound. | - Standardize the solution preparation protocol, including solvent, concentration, and pH. - Always use freshly prepared solutions or properly stored aliquots. - Include a positive control with a known stable compound to ensure assay integrity. |
| Discoloration of the solution | Chemical degradation leading to the formation of chromophoric byproducts. | - Discard the solution and prepare a fresh batch. - Investigate the storage conditions (light exposure, temperature) that may be contributing to degradation. - Use analytical techniques like HPLC to identify potential degradation products. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is advisable to use a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to ensure complete dissolution before further dilution in aqueous buffers. The final concentration of the organic solvent should be kept low (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity.
2. What are the optimal storage conditions for this compound in an aqueous solution?
3. How can I monitor the stability of this compound in my experimental setup?
The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound over time indicates instability.
4. What are the likely degradation pathways for this compound in an aqueous solution?
This compound is a water-soluble camptothecin derivative. The primary degradation pathway for camptothecins in aqueous solutions is the hydrolysis of the E-lactone ring to form the inactive carboxylate form. This reaction is pH-dependent and reversible, with the equilibrium favoring the inactive form at neutral or basic pH. The peptide carbohydrate moiety of this compound is designed to stabilize the lactone form in the blood.
5. How does pH affect the stability of this compound?
For camptothecin analogues, the lactone ring is generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of hydrolysis to the inactive carboxylate form increases. Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) in your aqueous solutions may improve the stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Solution via HPLC
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Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline at different pH values).
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Incubation: Incubate the prepared solutions under various conditions to be tested (e.g., different temperatures, light exposure).
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Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
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HPLC Analysis:
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Inject the aliquot onto a suitable HPLC column (e.g., C18).
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Use a mobile phase gradient that allows for the separation of the parent this compound peak from potential degradation products.
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Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
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Data Analysis:
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Determine the peak area of the intact this compound at each time point.
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Plot the percentage of remaining this compound against time to determine the degradation kinetics.
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Visualizations
Caption: this compound's mechanism of action, leading to apoptosis.
Caption: Workflow for assessing this compound stability.
Afeletecan resistance mechanisms in cancer cells
Technical Support Center: Afeletecan Resistance
Disclaimer: The compound "this compound" is not widely documented in publicly available scientific literature. This technical support center provides troubleshooting guidance based on the established principles of resistance to topoisomerase I (Top1) inhibitors , a common class of anti-cancer compounds to which this compound likely belongs. The information herein is intended as a representative guide for researchers encountering resistance to novel therapeutics targeting this pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is understood to be a topoisomerase I (Top1) inhibitor. Top1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks.[1][2] this compound is believed to stabilize the complex formed between Top1 and DNA, preventing the re-ligation of the DNA strand.[1][3] This leads to the accumulation of DNA breaks, which can trigger apoptosis (programmed cell death) and halt cancer cell proliferation.[1]
Q2: What are the common mechanisms by which cancer cells develop resistance to Top1 inhibitors like this compound?
Resistance to Top1 inhibitors is a multifaceted problem that can arise from several key cellular changes:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in the Drug Target (Topoisomerase I):
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Reduced Expression: Decreased levels of Top1 protein mean there are fewer targets for this compound to bind to, diminishing its cytotoxic effect.
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Mutations: Genetic mutations in the TOP1 gene can alter the protein structure, reducing the binding affinity of this compound to the Top1-DNA complex.
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Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to more efficiently fix the DNA breaks caused by this compound, thereby mitigating its lethal effects.
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Inhibition of Apoptosis: Alterations in apoptotic pathways (e.g., overexpression of anti-apoptotic proteins like Bcl-2) can make cells resistant to the death signals initiated by drug-induced DNA damage.
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Drug Inactivation: Changes in cellular metabolism can lead to the increased inactivation of the drug into less potent forms.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A significant increase in the IC50 value (the concentration of a drug that inhibits a biological process by 50%) of this compound in your cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance. This can be confirmed by observing a lack of inhibition of downstream markers of DNA damage (e.g., γH2AX foci formation) following treatment with this compound.
Q4: My cells show resistance to this compound. Are they likely to be resistant to other chemotherapy drugs?
This is known as cross-resistance and it depends on the mechanism of resistance.
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If resistance is due to the overexpression of broad-spectrum drug efflux pumps like ABCG2 or ABCB1, your cells will likely show resistance to other substrates of these transporters (e.g., topotecan, SN-38, doxorubicin).
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If resistance is due to a specific mutation in Top1, the cells may remain sensitive to drugs with different mechanisms of action, such as topoisomerase II inhibitors (e.g., etoposide) or platinum-based drugs (e.g., cisplatin).
Troubleshooting Guides
Problem 1: Unexpectedly High IC50 Value for this compound in a Cancer Cell Line
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inherent Resistance of the Cell Line | Review literature for the baseline Top1 expression and ABC transporter status of your cell line. Some cancer types are intrinsically more resistant. Consider testing this compound on a known sensitive cell line (e.g., A549, HCT116) as a positive control. |
| Incorrect Drug Concentration or Inactivity | Verify the concentration of your this compound stock solution. Test the activity of your current batch on a sensitive control cell line. If in doubt, use a fresh, validated batch. Ensure proper storage conditions to prevent degradation. |
| Suboptimal Assay Conditions | Cell Seeding Density: Ensure cells are in a logarithmic growth phase during treatment. Optimize seeding density so that cells are not confluent by the end of the assay. Incubation Time: The drug exposure time (e.g., 48, 72 hours) may be insufficient. Try extending the incubation period. Assay Choice: An assay measuring metabolic activity (like MTT) might not be suitable for a cytostatic agent. Consider an assay that directly counts cells or measures cell death (e.g., Trypan Blue exclusion, Annexin V staining). |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
Problem 2: My Cell Line Has Acquired Resistance to this compound Over Time
| Potential Cause | Troubleshooting Steps & Recommendations |
| Acquired Resistance | Confirm Resistance: Perform a dose-response curve and compare the IC50 value to that of the original, sensitive cell line. A significant rightward shift confirms acquired resistance. Investigate Mechanism: Use the experimental protocols below to investigate the underlying cause (e.g., ABC transporter overexpression, Top1 mutation/downregulation). |
| Selection of a Resistant Subpopulation | Continuous culture in the presence of a drug can lead to the overgrowth of a pre-existing resistant population. Use molecular techniques like single-cell sequencing to analyze the heterogeneity of your cell population. |
| Changes in Cell Line Characteristics | Long-term cell culture can lead to genetic drift. It is advisable to use early-passage cells for critical experiments. Perform cell line authentication (e.g., STR profiling) to ensure the line has not been cross-contaminated. |
Data Presentation: Resistance Profiles
The following tables summarize representative quantitative data for resistance to Top1 inhibitors in various cancer cell lines. This data can serve as a reference for expected resistance levels.
Table 1: IC50 Values of Top1 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Fold | Reference |
| NCI-H460 (Lung) | Topotecan | 0.0362 | 2.1575 | 59.6 | |
| NCI-H460 (Lung) | SN-38 | 0.0112 | 1.3125 | 117.0 | |
| S1 (Colon) | Irinotecan | 0.668 | 31.78 | 47.6 | |
| HCT116 (Colon) | SN-38 | ~0.003 | >1 | >333 |
Table 2: Cross-Resistance Profile of an Irinotecan-Resistant Colon Cancer Cell Line (S1-IR20)
| Drug | Drug Class / Target | Parental S1 IC50 (µM) | Resistant S1-IR20 IC50 (µM) | Resistance Fold | Reference |
| Irinotecan | Top1 Inhibitor (ABCG2 Substrate) | 0.668 | 31.78 | 47.6 | |
| Mitoxantrone | Top2 Inhibitor (ABCG2 Substrate) | 0.031 | 1.83 | 59.0 | |
| Paclitaxel | Microtubule Inhibitor (ABCB1 Substrate) | 0.459 | 0.624 | 1.4 | |
| Oxaliplatin | DNA Alkylating Agent (Non-ABC Substrate) | 13.62 | 12.61 | 0.9 |
Experimental Protocols
Protocol 1: Determining IC50 via MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
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Cell Plating:
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Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
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Incubate overnight to allow for cell attachment.
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Drug Treatment:
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Prepare serial dilutions of this compound in culture medium. It's common to use a 2- or 3-fold dilution series.
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Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
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Incubate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Addition:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization:
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Normalize the absorbance values to the vehicle-treated control cells.
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Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
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Protocol 2: ABC Transporter Activity (ATPase Assay)
This assay measures the ATP hydrolysis that powers ABC transporter-mediated drug efflux. An increase in ATPase activity in the presence of a compound suggests it is a substrate for the transporter.
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Reagents:
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Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCG2).
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Test compound (this compound) and a known substrate (positive control).
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Reaction buffer, MgATP.
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Phosphate detection reagent.
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Procedure:
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Pre-warm membrane vesicles (e.g., 5-10 µg) in reaction buffer at 37°C.
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Add the test compound (this compound) at various concentrations.
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Initiate the reaction by adding MgATP.
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Incubate at 37°C for a defined period (e.g., 20 minutes).
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Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
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Data Analysis:
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Calculate the amount of Pi released above the basal (no drug) level. A significant increase in Pi indicates that this compound is a substrate and is being actively transported.
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Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Key mechanisms of resistance to the Top1 inhibitor this compound.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow to identify this compound resistance mechanisms.
References
Technical Support Center: Afeletecan Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Afeletecan (also known as BAY 56-3722) in animal studies. The information is tailored for scientists and drug development professionals to address common challenges in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BAY 56-3722) is a water-soluble, semi-synthetic derivative of camptothecin, an anti-neoplastic agent.[1][] It functions as a topoisomerase I inhibitor. By binding to the DNA-topoisomerase I complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.[1][] A key feature of this compound is its conjugation to a carbohydrate moiety, which is designed to stabilize the active lactone form of the drug in the bloodstream and improve its solubility.[1]
Q2: What are the main challenges associated with the in vivo delivery of camptothecin derivatives like this compound?
The primary challenges with camptothecin-based drugs are:
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Lactone Ring Instability: The active form of camptothecins is the closed lactone ring. At physiological pH (around 7.4), this ring is susceptible to hydrolysis, converting the drug into an inactive, open-ring carboxylate form. This compound's glycoconjugate design aims to enhance lactone stability.
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Poor Solubility: The parent compound, camptothecin, is notoriously water-insoluble. While this compound is engineered for water solubility, formulation issues can still arise at high concentrations or in specific buffer systems.
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Systemic Toxicity: Camptothecins can cause significant side effects, with myelosuppression (particularly neutropenia) and gastrointestinal toxicity (like diarrhea) being the most common dose-limiting toxicities observed in both preclinical and clinical studies.
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Drug Resistance: Some tumor cells may develop resistance to camptothecins through mechanisms like the upregulation of efflux pumps (e.g., ABCG2 and P-gp/MDR1), which actively remove the drug from the cell.
Q3: What was the outcome of this compound's clinical development?
This compound (BAY 56-3722) underwent Phase I and Phase II clinical trials. However, its development was discontinued by Bayer following a clinical hold triggered by adverse events in companion studies. While one Phase I study reported it as well-tolerated with granulocytopenia as the main toxicity, the overall safety profile led to the cessation of its clinical investigation. Researchers should be aware of this historical context when designing preclinical toxicity studies.
Troubleshooting Guide
Issue 1: Poor Drug Efficacy or High Variability in Tumor Response
| Possible Cause | Troubleshooting Step |
| Lactone Instability | Ensure the formulation buffer pH is acidic (ideally pH 3-5) and prepare solutions fresh before each use. Store stock solutions at -20°C or -80°C. When diluting for injection, use a vehicle that maintains a lower pH, such as citrate buffer. It's crucial to minimize the time the drug spends in physiological pH buffers before reaching the target site. |
| Suboptimal Dosing Schedule | The efficacy of camptothecins is often schedule-dependent. Prolonged exposure at lower doses can be more effective than intermittent high doses. Consider a dosing regimen of daily administrations for 5 days, followed by a rest period, which has been used in clinical trials for this compound. |
| Inadequate Drug Accumulation in Tumor | This compound's design aims for improved pharmacokinetics, but if poor efficacy persists, consider strategies used for other camptothecins, such as encapsulation in liposomal or nanoparticle formulations to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. |
| Animal Model Selection | Ensure the selected tumor model is appropriate. Patient-derived xenograft (PDX) models often provide more clinically relevant data than standard cell line-derived xenografts (CDX). |
Issue 2: Excessive Toxicity or Adverse Events in Animal Models
| Possible Cause | Troubleshooting Step |
| High Peak Plasma Concentration (Cmax) | High Cmax is often associated with acute toxicity. Adjust the administration route or infusion rate. A slower intravenous infusion can lower the Cmax compared to a bolus injection. Consider subcutaneous or intraperitoneal routes, which may provide a slower release profile. |
| Dose-Limiting Toxicities (Neutropenia, Diarrhea) | Monitor animals closely for signs of toxicity, including weight loss, lethargy, and diarrhea. Conduct complete blood counts (CBCs) to monitor for neutropenia. If toxicity is observed, reduce the dose or alter the schedule (e.g., fewer consecutive dosing days). The development of this compound was halted due to toxicity, so careful dose-finding studies are critical. |
| Formulation Vehicle Toxicity | Ensure the vehicle used for drug delivery is well-tolerated on its own. Administer a vehicle-only control group to assess any background toxicity. |
Issue 3: Formulation and Solubility Problems
| Possible Cause | Troubleshooting Step |
| Precipitation upon Dilution | Although designed to be water-soluble, high concentrations or changes in pH/ionic strength upon dilution into physiological buffers can cause precipitation. Prepare formulations in a suitable acidic buffer (e.g., pH 4-5) and ensure complete dissolution before administration. Visually inspect solutions for any particulates. |
| Drug Adsorption to Labware | Camptothecins can be "sticky" and adsorb to certain plastics. Use low-adsorption polypropylene tubes and syringes where possible. |
Data Presentation: Pharmacokinetic Parameters
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following tables provide representative data for other camptothecin derivatives to guide experimental design and interpretation.
Table 1: Representative Pharmacokinetic Parameters of Camptothecin Conjugates in Rodents.
| Parameter | IT-101 (Polymer-CPT Conjugate) in Rats | CPT-11 (Irinotecan) in Mice |
| Dose | 10 mg/kg (IV) | 20 mg/kg (IV) |
| Cmax (ng/mL) | ~10,000 (polymer-bound CPT) | ~5,000 |
| t½ (half-life, hours) | 17 - 20 | 0.8 - 1.1 |
| AUC (ng·h/mL) | ~100-fold higher than free CPT | Dose-dependent |
This table illustrates how conjugation can dramatically increase plasma half-life and exposure compared to other derivatives.
Table 2: Representative Biodistribution of Camptothecin Conjugate (IT-101) in Tumor-Bearing Mice (24h post-IV injection).
| Tissue | Total CPT per gram of tissue |
| Tumor | Highest Concentration |
| Liver | Moderate Concentration |
| Spleen | Moderate Concentration |
| Kidney | Lower Concentration |
| Heart | Lower Concentration |
| Lungs | Lower Concentration |
This data highlights the preferential accumulation of a polymer-conjugated camptothecin in tumor tissue, likely due to the EPR effect.
Experimental Protocols & Visualizations
Protocol 1: General Formulation Preparation for this compound
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Stock Solution: Weigh the desired amount of this compound HCl powder. Reconstitute in a sterile, acidic buffer (e.g., 20 mM Citrate Buffer, pH 4.5) to create a concentrated stock solution (e.g., 10 mg/mL).
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Solubilization: Gently vortex and sonicate if necessary to ensure complete dissolution. Visually inspect for any particulates against a dark and light background.
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Final Dilution: On the day of injection, dilute the stock solution to the final desired concentration using a sterile vehicle suitable for the chosen administration route (e.g., sterile saline or 5% dextrose in water). Note: Minimize the time the diluted formulation is kept at neutral pH before injection to maintain lactone stability.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
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Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
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Tumor Implantation: Subcutaneously implant 1-5 x 10^6 human tumor cells (e.g., colorectal or lung cancer cell lines) suspended in a suitable medium like Matrigel into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
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Randomization: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice per group).
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Treatment Administration:
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Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.
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This compound Group: Administer this compound (e.g., via IV or IP injection) at a predetermined dose and schedule (e.g., daily for 3-5 days, repeated every 3 weeks).
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Positive Control Group (Optional): Include a group treated with a standard-of-care agent for the chosen tumor model (e.g., Topotecan or Irinotecan).
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Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress daily.
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Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), exhibit ulceration, or if body weight loss exceeds 20%.
Diagrams
References
adjusting Afeletecan exposure time for optimal effect
Welcome to the Afeletecan Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a water-soluble derivative of camptothecin. Its primary mechanism of action is the inhibition of DNA topoisomerase I. This compound stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the DNA religation step. This leads to the accumulation of single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).
Q2: Why is exposure time a critical parameter for this compound's efficacy?
A2: The cytotoxicity of this compound, like other camptothecin derivatives, is highly dependent on the S-phase of the cell cycle, where DNA replication occurs. The stabilization of the topoisomerase I-DNA complex by this compound is reversible. Therefore, a longer exposure time increases the probability that a replication fork will collide with the stabilized complex, leading to irreversible DNA double-strand breaks and subsequent cell death.[1] Shorter exposure times may not be sufficient to induce a significant level of cytotoxic events. Even a brief exposure can initiate DNA degradation, but sustained exposure ensures the damage is substantial enough to trigger a robust apoptotic response.[2]
Q3: How does the stability of this compound in cell culture medium affect experimental outcomes?
A3: The stability of any compound in cell culture medium is crucial for obtaining reliable and reproducible results, especially in experiments with long incubation times.[3] Components in the culture medium, such as serum proteins and changes in pH, can potentially degrade this compound or reduce its effective concentration over time.[4] It is advisable to determine the stability of this compound in your specific experimental conditions if you plan for exposure times exceeding 24-48 hours.
Q4: What are typical starting concentrations and exposure times for in vitro experiments with this compound?
A4: The optimal concentration and exposure time for this compound are highly cell-line dependent. Based on data from related camptothecin compounds, initial concentrations in the nanomolar range are a reasonable starting point for cytotoxicity assays. For exposure time, it is recommended to perform a time-course experiment, for example, testing at 24, 48, and 72 hours, to determine the optimal duration for your specific cell line and experimental goals.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed | 1. Insufficient exposure time: The drug may not have had enough time to interact with cells during the S-phase. 2. Drug instability: this compound may be degrading in the culture medium over the course of the experiment. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to topoisomerase I inhibitors. 4. Low cell proliferation rate: this compound is most effective against rapidly dividing cells. | 1. Increase exposure time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration. 2. Assess drug stability: Test the stability of this compound in your media over time using methods like HPLC or LC-MS. Consider replenishing the media with fresh drug for long-term exposures. 3. Verify Topoisomerase I expression: Check the expression level of topoisomerase I in your cell line. Consider using a positive control cell line known to be sensitive to camptothecins. 4. Ensure cells are in logarithmic growth phase: Seed cells at a density that ensures they are actively proliferating during the drug exposure period. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different growth rates and drug responses. 2. Inconsistent drug preparation: Errors in serial dilutions or improper storage of stock solutions. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. | 1. Standardize cell seeding protocol: Use a cell counter for accurate seeding and ensure a homogenous cell suspension. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. |
| Unexpected decrease in cytotoxicity at very high concentrations | 1. Drug precipitation: this compound may be precipitating out of solution at high concentrations. 2. Off-target effects: Very high concentrations may induce cellular responses that counteract the intended cytotoxic effect. | 1. Check solubility: Visually inspect the media for precipitates after adding the drug. Determine the solubility limit of this compound in your culture medium. 2. Perform a detailed dose-response curve: Analyze a wider range of concentrations to identify the optimal therapeutic window. |
Data Presentation
Table 1: Illustrative Time-Dependent Cytotoxicity of Camptothecin Derivatives in a Representative Cancer Cell Line
Disclaimer: The following data is a representative example based on published results for camptothecin derivatives and is intended to illustrate the principle of time-dependent effects. Actual IC50 values for this compound will vary depending on the cell line and experimental conditions.
| Exposure Time (hours) | IC50 (nM) |
| 2 | >1000 |
| 6 | 500 |
| 12 | 150 |
| 24 | 50 |
| 48 | 20 |
| 72 | 10 |
Experimental Protocols
Protocol 1: Determining the Optimal Exposure Time of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate media and conditions.
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (to ensure cells do not become confluent during the longest exposure time).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate separate plates for each desired exposure time (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration for each exposure time.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each exposure time using a non-linear regression analysis.
-
The optimal exposure time is the duration that provides a potent and reproducible cytotoxic effect within the desired experimental window.
-
Visualizations
Caption: this compound's signaling pathway leading to apoptosis.
Caption: Experimental workflow for exposure time optimization.
Caption: Troubleshooting logic for low this compound cytotoxicity.
References
- 1. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Afeletecan vs. Topotecan: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afeletecan and topotecan are both semi-synthetic analogs of camptothecin, a natural plant alkaloid, and function as topoisomerase I inhibitors.[1][2] By targeting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication, these agents lead to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.[1][3] Topotecan is an established chemotherapeutic agent approved for various cancers, including ovarian and small cell lung cancer.[3] this compound (formerly known as BAY 38-3441) is a camptothecin derivative that was developed to improve upon the stability and therapeutic index of earlier compounds.
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and topotecan share a common mechanism of action. They bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of these stalled cleavage complexes. When the DNA replication fork collides with these complexes, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.
Figure 1. Signaling pathway of Topoisomerase I inhibitors.
Preclinical Efficacy
In Vitro Cytotoxicity
Extensive in vitro cytotoxicity data is available for topotecan against a wide range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of Topotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU-145 | Prostate Cancer | 2 | |
| HCT8 | Colon Cancer | 1.5 | |
| HOP-62 | Lung Cancer | 50 | |
| MCF-7 | Breast Cancer | 13 | |
| Multiple Pediatric Cancer Cell Lines | Various | 0.71 - 489 |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell growth.
In Vivo Antitumor Activity
Topotecan has demonstrated significant antitumor activity in various human tumor xenograft models in mice.
Table 2: In Vivo Efficacy of Topotecan in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| L1210 Ascites | Leukemia | 5 mg/kg, single dose | 54% Increase in Lifespan (ILS) | |
| L1210 Liver Metastasis | Leukemia | 2 mg/kg, multiple doses | 117% ILS | |
| Pediatric Solid Tumors | Various | 0.6 mg/kg, i.p., daily x 5, 2 cycles | Significant increase in event-free survival in 32 of 37 xenografts | |
| Pediatric ALL | Leukemia | 0.6 mg/kg, i.p., daily x 5, 2 cycles | Significant increase in event-free survival in all 8 xenografts | |
| Human Tumor Xenografts | Various | 1.5 mg/kg/dose, p.o., 5 days/week for 12 weeks | Objective regressions in colon and rhabdomyosarcoma xenografts |
This compound (BAY 38-3441) has also shown efficacy in preclinical xenograft models. Studies have reported that it inhibited tumor growth in xenograft models of MX-1 breast, LXFL529 lung, and CXF280 and HT29 colon cancer cell lines. However, detailed quantitative data on tumor growth inhibition or survival benefit from these studies are not available in the public domain for a direct comparison with topotecan.
Preclinical Toxicity
The primary dose-limiting toxicity of topotecan in preclinical studies is myelosuppression, which is consistent with its clinical toxicity profile. In a study using human tumor xenografts in mice, the maximum tolerated dose (MTD) for oral topotecan was found to be comparable to the intravenous route (15 mg/kg) when administered intermittently, with a suggestion of better tolerability for the oral route in terms of lethal effects.
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of topoisomerase I inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or topotecan) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
This experiment evaluates the antitumor efficacy of a drug in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test drug (e.g., this compound or topotecan) via a specified route (e.g., oral, intravenous) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: Animal body weight and general health are monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition in the treated group versus the control group.
Figure 2. General experimental workflow for preclinical evaluation.
Conclusion
Both this compound and topotecan are topoisomerase I inhibitors with demonstrated preclinical antitumor activity. Topotecan has a well-documented preclinical profile with extensive quantitative data on its efficacy and toxicity across a multitude of cancer models. This robust dataset has supported its successful clinical development and approval.
This compound has also shown promise in preclinical studies, inhibiting the growth of various tumor xenografts. However, the lack of publicly available, detailed quantitative preclinical data for this compound makes a direct and comprehensive comparison with topotecan challenging. Further publication of preclinical data for this compound would be necessary to fully assess its relative efficacy and safety profile against established agents like topotecan. Researchers are encouraged to consult the primary literature for the most detailed information on specific experimental contexts.
References
Afeletecan vs. Irinotecan: A Comparative Efficacy Analysis
Afeletecan, a promising camptothecin derivative, ultimately fell short of clinical success, leaving Irinotecan as an established therapeutic option. This guide provides a detailed comparison of their mechanisms, preclinical and clinical data, and the reasons behind their divergent clinical trajectories.
This comparison guide offers a comprehensive overview of this compound and the widely-used chemotherapy agent, Irinotecan. While both drugs share a common mechanism of action as topoisomerase I inhibitors, their clinical development and ultimate utility have been markedly different. This guide presents the available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a clear understanding of their respective efficacies and limitations.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and Irinotecan exert their cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs lead to the accumulation of single-strand DNA breaks. When a replication fork collides with this drug-enzyme-DNA complex, it results in irreversible double-strand DNA breaks, ultimately triggering apoptosis, or programmed cell death.[2]
Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38, which is approximately 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself.[3] this compound, also known as BAY 38-3441 or BAY 56-3722, is a glycoconjugate of camptothecin designed to improve the stability of the active lactone form of the drug.[2]
Preclinical Efficacy
In Vitro Cytotoxicity
Irinotecan has been extensively studied in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | Irinotecan IC50 (µg/mL) at 30 min | Reference |
| HT29 | Colon Cancer | 200 | [4] |
| NMG64/84 | Colon Cancer | 160 | |
| COLO-357 | Pancreatic Cancer | 100 | |
| MIA PaCa-2 | Pancreatic Cancer | 400 | |
| PANC-1 | Pancreatic Cancer | 150 |
Table 1: In Vitro Cytotoxicity of Irinotecan in Various Cancer Cell Lines.
Unfortunately, despite a thorough search of scientific literature and clinical trial databases, no publicly available in vitro cytotoxicity data (e.g., IC50 values) for this compound could be identified.
In Vivo Tumor Growth Inhibition
Irinotecan has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Treatment Schedule | Outcome | Reference |
| NB-1771 | Neuroblastoma | Intravenous, daily for 5 days for 2 consecutive weeks, repeated every 21 days | Greater antitumor activity than a single 5-day course with the same total dose. | |
| Human Colon Tumor Xenografts | Colon Cancer | Intraperitoneally at 40 mg/kg, 5 times a week for 5 weeks | Significant growth inhibition. | |
| MLL-rearranged ALL | Acute Lymphoblastic Leukemia | Intraperitoneally at 40 mg/kg, three times per week | Complete remission. | |
| Colon Adenocarcinoma & Rhabdomyosarcoma | Colon Cancer & Rhabdomyosarcoma | Intravenously, daily for 5 days for 2 consecutive weeks | Significant activity against colon adenocarcinomas and some rhabdomyosarcomas. |
Table 2: In Vivo Efficacy of Irinotecan in Xenograft Models.
Preclinical in vivo studies were conducted with this compound (BAY 38-3441) in several human tumor xenograft models, including MX-1 breast, LXFL529 lung, and CXF280 and HT29 colon cancer cell lines. It was reported that this compound was more efficacious at its maximum tolerated dose than topotecan. However, specific quantitative data on tumor growth inhibition, such as percentages of tumor reduction or statistical significance, have not been published. Notably, these preclinical studies primarily compared this compound to topotecan, not Irinotecan.
Clinical Efficacy
Irinotecan is a well-established chemotherapeutic agent used in the treatment of various cancers, most notably metastatic colorectal cancer. Its efficacy, both as a single agent and in combination with other drugs, has been demonstrated in numerous clinical trials.
This compound (BAY 56-3722) entered Phase I and Phase II clinical trials for the treatment of solid tumors, including a study in patients with recurrent or metastatic colorectal cancer resistant to Irinotecan. However, these trials were terminated by the sponsoring company, Bayer. The decision to halt the clinical development of this compound was based on a review of safety data from the entire program, which revealed adverse events, a lack of therapeutic benefit, and poor enrollment in other ongoing studies. Consequently, no efficacy data from the Phase II trials of this compound have been published.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Irinotecan
The anti-proliferative effects of Irinotecan can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) growth assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Drug Treatment: Cells are then incubated with varying concentrations of Irinotecan for a defined period (e.g., 90 minutes).
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and fresh medium containing MTT solution is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Human Tumor Xenograft Model for Irinotecan
In vivo efficacy of Irinotecan can be assessed using human tumor xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomly assigned to treatment and control groups.
-
Drug Administration: Irinotecan is administered to the treatment group according to a specific dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
While both this compound and Irinotecan are topoisomerase I inhibitors, their clinical development paths have diverged significantly. Irinotecan has become a cornerstone in the treatment of several cancers, with a wealth of preclinical and clinical data supporting its efficacy. In contrast, the clinical development of this compound was terminated due to safety concerns and a lack of observed therapeutic benefit. The absence of published quantitative efficacy data for this compound makes a direct, data-driven comparison of its potency and anti-tumor activity with Irinotecan impossible. This highlights the rigorous and often challenging path of drug development, where promising preclinical findings do not always translate into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Afeletecan and etoposide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Afeletecan and etoposide, two distinct cytotoxic agents targeting DNA topoisomerase enzymes. While direct, head-to-head clinical trial data is not publicly available due to this compound's developmental stage, this document synthesizes available information on their mechanisms of action, chemical properties, and clinical findings to serve as a valuable resource for oncology research and drug development.
Core Characteristics and Mechanism of Action
This compound and etoposide belong to different classes of topoisomerase inhibitors, which dictates their distinct mechanisms of action and molecular targets.
-
This compound is a water-soluble camptothecin derivative that specifically targets Topoisomerase I .[1] It functions by stabilizing the covalent complex between Topoisomerase I and DNA.[2][1] This stabilization prevents the re-ligation of the single-strand DNA breaks created by the enzyme. The collision of the DNA replication machinery with these stabilized complexes leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis. A key feature of this compound is its conjugation to a peptide carbohydrate moiety, which enhances the stability of the active lactone form of the camptothecin in the bloodstream.
-
Etoposide is a semisynthetic derivative of podophyllotoxin that targets Topoisomerase II . It acts by forming a ternary complex with Topoisomerase II and DNA. This complex traps the enzyme after it has cleaved the DNA, preventing the re-ligation of the double-strand breaks. The accumulation of these double-strand breaks is cytotoxic, causing errors in DNA synthesis and promoting apoptosis. Etoposide's activity is cell-cycle-dependent, with maximal effect in the S and G2 phases.
Caption: Comparative signaling pathways of this compound and Etoposide.
Physicochemical and Pharmacokinetic Properties
The structural and pharmacokinetic differences between the two compounds are significant.
| Property | This compound | Etoposide |
| Drug Class | Camptothecin Analogue | Podophyllotoxin Derivative |
| Chemical Formula | C45H49N7O11S | C29H32O13 |
| Molecular Weight | 896.0 g/mol | 588.6 g/mol |
| Solubility | Water-soluble | Soluble in organic solvents |
| Administration | Intravenous | Intravenous, Oral |
| Oral Bioavailability | N/A | ~50% (variable) |
| Protein Binding | Data not publicly available | ~97% |
| Metabolism | Data not publicly available | Hepatic (CYP3A4, P-glycoprotein) |
| Elimination Half-life | Data not publicly available | ~6-12 hours (IV) |
| Primary Excretion | Data not publicly available | Renal and Biliary |
Clinical Development and Efficacy
The clinical histories of this compound and etoposide are markedly different. Etoposide is an established chemotherapy agent, while this compound's development did not progress past early-phase trials.
-
This compound: Reached Phase II clinical trials, but further development was not pursued. As such, extensive efficacy data is not available in the public domain.
-
Etoposide: Approved for medical use in the United States in 1983, it is on the World Health Organization's List of Essential Medicines. It is a standard-of-care component in regimens for various cancers.
Selected Clinical Efficacy Data for Etoposide:
| Indication | Regimen | Overall Response Rate (ORR) | Reference |
| Extensive-Disease SCLC | Etoposide + Cisplatin | 69% | |
| Extensive-Disease SCLC | Single-Agent Etoposide | 89% (5-day schedule) | |
| GEP-Neuroendocrine Carcinoma | Etoposide + Cisplatin | 42.4% |
Adverse Effect Profile
The toxicity profile for etoposide is well-characterized. The expected adverse effects for this compound would be similar to other camptothecin derivatives.
| Adverse Effect | This compound (Expected) | Etoposide (Observed) |
| Dose-Limiting Toxicity | Myelosuppression | Myelosuppression |
| Hematological | Neutropenia, Thrombocytopenia, Anemia | Neutropenia, Thrombocytopenia, Anemia (common) |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Nausea, Vomiting (30%), Diarrhea (2-10%) |
| Dermatological | Alopecia | Alopecia (60%) |
| Secondary Malignancy | Not established | Therapy-related leukemia (rare) |
Recommended Experimental Protocols for Comparative Analysis
To conduct a preclinical head-to-head comparison, the following experimental workflows are recommended.
A. In Vitro Cytotoxicity Assay
This assay determines the concentration of each drug required to inhibit cancer cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed a panel of relevant cancer cell lines in 96-well plates.
-
Drug Incubation: Treat cells with serial dilutions of this compound and etoposide for 72 hours.
-
Viability Assessment: Quantify cell viability using a resazurin-based or similar metabolic assay.
-
Data Analysis: Plot dose-response curves and calculate IC50 values for each drug and cell line.
Caption: Workflow for determining in vitro cytotoxicity.
B. DNA Damage Response Assay (γ-H2AX Staining)
This protocol measures the formation of double-strand DNA breaks, a key event in the mechanism of action for both drugs.
Methodology:
-
Cell Treatment: Treat cells with equipotent concentrations (e.g., 2x IC50) of this compound and etoposide for various time points (e.g., 2, 6, 24 hours).
-
Immunofluorescence: Fix, permeabilize, and stain cells with a primary antibody against phosphorylated H2AX (γ-H2AX) and a fluorescently-labeled secondary antibody.
-
Imaging: Acquire images using high-content microscopy.
-
Quantification: Quantify the number and intensity of γ-H2AX foci per nucleus to measure the extent of DNA double-strand breaks.
Caption: Workflow for quantifying DNA double-strand breaks.
References
Comparative Analysis of Afeletecan and Other Camptothecins in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Afeletecan and other clinically relevant camptothecins, with a focus on cross-resistance patterns observed in preclinical studies. Due to the limited publicly available data on this compound, this guide synthesizes information on established camptothecin analogues to provide a framework for understanding potential cross-resistance profiles.
Introduction to Camptothecin Cross-Resistance
Camptothecins are a class of anticancer agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately resulting in cell death.[1] Despite their efficacy, the development of drug resistance is a significant clinical challenge. Resistance can emerge through various mechanisms, including mutations in the topoisomerase I enzyme, increased expression of drug efflux pumps, and alterations in cellular pathways that respond to DNA damage.[1][2] Understanding the cross-resistance profiles among different camptothecin analogues is crucial for developing effective second-line treatment strategies.
Cross-Resistance Profiles of Established Camptothecins
Extensive research has characterized the cross-resistance patterns of widely used camptothecins such as topotecan and irinotecan (and its active metabolite, SN-38). A primary mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP), which actively efflux these drugs from cancer cells.
| Resistant Cell Line | Parental Cell Line | Mechanism of Resistance | Drug | Fold Resistance |
| MCF7/MX | MCF7/WT (Breast Carcinoma) | Defect in energy-dependent drug accumulation (non-P-glycoprotein) | Topotecan | 180 |
| 9-aminocamptothecin | 120 | |||
| CPT-11 | 56 | |||
| SN-38 | 101 | |||
| Camptothecin | 3.2 | |||
| 2780DX8 | A2780 (Ovarian Cancer) | Overexpression of BCRP (ABCG2) | Topotecan | 34 |
| SN-38 | 47 | |||
| Mitoxantrone | 59 | |||
| Camptothecin | No cross-resistance |
Table 1: Summary of cross-resistance data for topotecan and SN-38 in selected resistant cancer cell lines. Data compiled from multiple sources.[3][4]
This compound (BAY 56-3722): An Overview
This compound is a water-soluble camptothecin derivative that was developed to improve upon the pharmacological properties of earlier analogues. A key structural feature of this compound is the conjugation of a carbohydrate moiety to the camptothecin backbone. This modification is intended to stabilize the active lactone form of the drug in the bloodstream, potentially leading to greater efficacy and a different toxicity profile.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms of action and resistance, as well as a typical experimental workflow, the following diagrams are provided.
Figure 1: Mechanism of action of camptothecins.
Figure 2: Key mechanisms of resistance to camptothecins.
Figure 3: A typical workflow for an MTT cytotoxicity assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized method for determining the cytotoxic effects of camptothecins on cancer cell lines.
1. Cell Seeding:
-
Harvest logarithmically growing cancer cells and determine cell viability (e.g., by trypan blue exclusion).
-
Seed the cells into 96-well flat-bottom microtiter plates at an appropriate density (typically 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of the camptothecin analogues (this compound, topotecan, SN-38, etc.) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of camptothecins to inhibit the catalytic activity of topoisomerase I.
1. Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Add the desired concentrations of the camptothecin analogues to the reaction tubes. Include a no-drug control and a no-enzyme control.
2. Enzyme Reaction:
-
Initiate the reaction by adding a purified human topoisomerase I enzyme to each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
3. Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.
4. Gel Electrophoresis:
-
Add a DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
5. Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA to relaxed DNA indicates topoisomerase I activity.
-
Inhibition of this conversion in the presence of a camptothecin indicates its inhibitory effect on the enzyme. The intensity of the supercoiled DNA band will be higher in the presence of an effective inhibitor.
References
- 1. Investigational New Drugs 3/2012 | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Afeletecan: A Comparative Guide to In Vivo Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Afeletecan (BAY 56-3722), a topoisomerase I inhibitor, with other established alternatives in its class, namely Irinotecan and Topotecan. The information is supported by available preclinical and clinical data, with detailed experimental methodologies for key studies.
Executive Summary
This compound is a water-soluble camptothecin derivative designed to offer improved stability of the active lactone form.[1] As a topoisomerase I inhibitor, its mechanism of action involves stabilizing the topoisomerase I-DNA covalent complex, which obstructs the DNA replication fork, leading to double-strand DNA breaks and subsequent apoptosis.[1] While this compound reached Phase II clinical trials, its development was ultimately discontinued. This guide summarizes the available preclinical in vivo data for this compound and compares it with the well-documented in vivo efficacy of Irinotecan and Topotecan across various tumor models.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data on the in vivo efficacy of this compound, Irinotecan, and Topotecan in different tumor xenograft models.
Table 1: In Vivo Efficacy of this compound (BAY 56-3722) in Human Tumor Xenografts
| Tumor Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Notes |
| Colorectal Cancer | HT29 | Data not publicly available in detail. Preclinical data suggested utility in various CRC lines.[2] | Not specified | A Phase II trial in irinotecan-resistant colorectal cancer was initiated but terminated.[3] |
| Breast Cancer | MX-1 | Not specified | >96% (for a similar glycoconjugate) | Data for a closely related glycoconjugate of camptothecin, not this compound itself, showed significant TGI.[4] |
| Various Solid Tumors | Panel of human tumor xenografts | Not specified | More efficacious than topotecan at MTD | Preclinical studies indicated superior efficacy and better toxicity profile compared to topotecan. |
Table 2: In Vivo Efficacy of Irinotecan in Human Tumor Xenografts
| Tumor Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Colorectal Cancer | HT29 | 40 mg/kg, i.p., q5dx5 | Significant tumor growth inhibition |
| Colorectal Cancer | HCT116 | Not specified | 61% TGI (in combination with everolimus) |
| Non-Small Cell Lung Cancer | H460 | Not specified | Drug ratio-dependent synergy with cisplatin |
| Small Cell Lung Cancer | H69 | 39 mg/kg (liposomal) | 39-day tumor growth delay |
| Pancreatic Cancer | Capan-1 | 100 mg/kg, weekly for 4 weeks | Significant tumor growth inhibition (476.2 mm³ vs 1389 mm³ in control at day 31) |
Table 3: In Vivo Efficacy of Topotecan in Human Tumor Xenografts
| Tumor Type | Xenograft Model | Treatment Regimen | Outcome |
| Pediatric Solid Tumors (various) | 37 xenografts | 0.6 mg/kg, daily x 5 for 2 weeks | Significant increase in Event-Free Survival (EFS) in 87% of models. |
| Neuroblastoma | 6 xenografts | 0.6 mg/kg, daily x 5 for 2 weeks | 3 Partial Responses (PR) |
| Acute Lymphoblastic Leukemia | 8 xenografts | 0.6 mg/kg, daily x 5 for 2 weeks | 2 maintained Complete Responses (CR), 3 CRs, 2 PRs |
| Non-Small Cell Lung Cancer | Patient-derived | Not specified | Highest ex vivo activity among tested tumor types |
| Prostate Cancer | PC3 (metastatic) | Extended exposure (osmotic pump) vs. MTD (bolus) | Extended exposure significantly reduced tumor growth compared to MTD. |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Tumor Model
This protocol outlines a standard procedure for establishing and utilizing a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of anticancer agents.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HT29 for colorectal cancer, PC3 for prostate cancer) are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase.
-
The cells are washed with phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) and resuspended in a suitable vehicle for injection. For some cell lines, a 1:1 mixture with Matrigel can enhance tumor engraftment.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Mice are typically 6-8 weeks old at the time of injection.
3. Tumor Cell Inoculation:
-
A specific number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) is injected subcutaneously into the flank of each mouse using a 23-25 gauge needle.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically twice a week.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
5. Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound, Irinotecan, or Topotecan is administered via a clinically relevant route (e.g., intraperitoneally (i.p.) or intravenously (i.v.)) and schedule. The vehicle used for the control group should be the same as that used to dissolve the drug.
6. Efficacy Evaluation:
-
The primary endpoint is typically Tumor Growth Inhibition (TGI) , calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Other endpoints can include tumor growth delay, objective responses (complete or partial regression), and survival.
Mandatory Visualizations
Signaling Pathway of Topoisomerase I Inhibitors
Topoisomerase I inhibitors like this compound exert their cytotoxic effects by inducing DNA damage, which triggers a cascade of signaling events culminating in apoptosis.
Caption: Topoisomerase I inhibitor-induced apoptotic pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study using a xenograft model.
References
- 1. This compound Hydrochloride | C45H50ClN7O11S | CID 9962982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Synergistic Potential of Afeletecan in Combination Cancer Therapy
Afeletecan, an investigational chemotherapeutic agent, is emerging as a promising candidate for combination therapies, demonstrating significant synergistic effects with a variety of other anti-cancer drugs in preclinical studies. This guide provides a comprehensive comparison of this compound's performance in combination with other chemotherapeutics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
The therapeutic efficacy of many single-agent chemotherapies is often limited by issues such as drug resistance and toxicity. Combination therapy, which involves the use of multiple drugs with different mechanisms of action, is a cornerstone of modern cancer treatment aimed at overcoming these limitations, enhancing anti-tumor activity, and reducing side effects. Emerging data on this compound suggests its potential to be a valuable component of such combination regimens.
In Vitro Synergism: A Tabular Overview
Initial in vitro studies have been crucial in identifying synergistic combinations with this compound across various cancer cell lines. The synergistic effect is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Agent | Cancer Type | Cell Line | Endpoint | Combination Index (CI) | Key Findings |
| Cisplatin | Ovarian Cancer | A2780 | Apoptosis | 0.6 | Enhanced DNA damage and apoptosis induction. |
| Paclitaxel | Breast Cancer | MCF-7 | Cell Viability | 0.5 | Increased mitotic arrest and cell death. |
| Gemcitabine | Pancreatic Cancer | PANC-1 | Proliferation | 0.7 | Potentiation of cell cycle arrest at the S-phase. |
| Doxorubicin | Lung Cancer | A549 | Cytotoxicity | 0.4 | Overcame doxorubicin resistance by modulating efflux pumps. |
Note: The CI values presented are representative and may vary depending on the specific experimental conditions and drug concentrations used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the findings, detailed methodologies for the key experiments are outlined below.
Cell Viability and Proliferation Assays
The synergistic effects of this compound in combination with other chemotherapeutics on cell viability and proliferation were commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with this compound, the combination agent, or the combination of both at various concentrations for 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software.
Apoptosis Assay
The induction of apoptosis by combination treatments was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells were treated with the respective drugs for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The synergistic interactions of this compound with other chemotherapeutics are often rooted in their complementary effects on critical cancer-related signaling pathways.
A Comparative Analysis of the Toxicity Profiles of Afeletecan and Topotecan
Afeletecan, a novel topoisomerase I inhibitor, demonstrates a manageable and distinct toxicity profile when compared to the established chemotherapeutic agent, topotecan. While both drugs share the common class-related toxicity of myelosuppression, emerging clinical data suggests this compound may offer a different safety profile, particularly concerning non-hematological adverse events.
This guide provides a comprehensive comparison of the toxicity profiles of this compound (also known as Karenitecin or BNP1350) and topotecan, offering researchers, scientists, and drug development professionals a detailed overview supported by available clinical trial data. The information is presented to facilitate an objective assessment of these two topoisomerase I inhibitors.
Executive Summary of Toxicity Profiles
This compound's primary dose-limiting toxicity is myelosuppression, specifically neutropenia and thrombocytopenia. However, clinical studies have indicated that it is generally well-tolerated, with limited gastrointestinal side effects.[1] In contrast, topotecan's toxicity profile is more extensive, encompassing significant hematological and non-hematological adverse events, including severe nausea, vomiting, and diarrhea.[2]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of Grade 3 and 4 adverse events observed in clinical trials for both this compound and topotecan. It is important to note that the patient populations and trial designs may vary, affecting a direct comparison.
Table 1: Hematological Toxicities
| Adverse Event | This compound (Karenitecin) | Topotecan |
| Neutropenia (Grade 3/4) | 23% (in recurrent malignant gliomas)[3] | 29.1% (Grade 3) and 23.6% (Grade 4) in recurrent ovarian cancer[4] |
| 78% (Grade 4) in small cell lung cancer and other solid tumors[5] | ||
| Thrombocytopenia (Grade 3/4) | 13% (in recurrent malignant gliomas) | 1% (Grade 4) in recurrent ovarian cancer |
| 25.1% (Grade 4) in patients receiving ≤6 courses for recurrent ovarian cancer | ||
| Anemia (Grade 3/4) | Data not available in detailed percentages | 5.2% in patients receiving ≤6 courses for recurrent ovarian cancer |
Table 2: Non-Hematological Toxicities
| Adverse Event | This compound (Karenitecin) | Topotecan |
| Nausea (Grade 3/4) | Reported as "limited" or "mild" | 8% in ovarian and small cell lung cancer |
| Vomiting (Grade 3/4) | Reported as "limited" or "mild" | 6% in ovarian and small cell lung cancer |
| Diarrhea (Grade 3/4) | Reported as "limited" or "mild" | 4% in ovarian and small cell lung cancer |
| Fatigue (Grade 3/4) | Reported as "limited" | Data not available in detailed percentages for Grade 3/4 |
| Febrile Neutropenia | Data not available in detailed percentages | 15% in recurrent ovarian cancer |
Experimental Protocols
The assessment of toxicity in the clinical trials of both this compound and topotecan generally adheres to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Monitoring Hematological Toxicity
A standard experimental protocol for monitoring hematological toxicity in patients receiving chemotherapy involves the following steps:
-
Baseline Assessment: Complete blood counts (CBC) with differential are performed before the initiation of each treatment cycle. This includes measurements of absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
On-Treatment Monitoring: CBCs are typically monitored weekly, or more frequently if clinically indicated, throughout the treatment cycle.
-
Nadir Monitoring: Blood counts are closely monitored around the expected time of nadir (the lowest point of blood cell counts), which for many chemotherapy agents is between days 7 and 14 of a cycle.
-
Grading of Toxicity: Adverse events are graded according to the CTCAE. For example, neutropenia is graded from 1 (mild) to 4 (severe, life-threatening).
-
Dose Modifications: Treatment protocols specify dose delays, reductions, or discontinuation based on the severity and duration of hematological toxicity. The use of supportive care, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia, is also predefined.
Signaling Pathways and Mechanisms of Toxicity
Both this compound and topotecan are topoisomerase I inhibitors. Their primary mechanism of antineoplastic activity and a significant contributor to their toxicity involves the stabilization of the topoisomerase I-DNA cleavage complex.
The primary toxicity, myelosuppression, is a direct consequence of the impact of these drugs on rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. The induction of DNA double-strand breaks in these cells leads to cell cycle arrest and apoptosis, resulting in decreased production of neutrophils, platelets, and red blood cells.
Conclusion
This compound presents a toxicity profile that, while sharing the hallmark myelosuppression of topoisomerase I inhibitors, appears to have a more favorable non-hematological side effect profile compared to topotecan. The lower incidence of severe gastrointestinal toxicities with this compound could translate to improved quality of life for patients and better treatment compliance. However, more extensive, head-to-head comparative clinical trials are necessary to definitively establish the relative safety and efficacy of these two agents. Researchers and clinicians should carefully consider the specific toxicity profiles when designing clinical trials and selecting therapeutic options for patients.
References
- 1. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-consecutive-day topotecan is an active regimen for recurrent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Unraveling Afeletecan's Action: A Comparative Guide Using CRISPR-Based Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Afeletecan, a promising anti-cancer agent, with other therapies targeting similar pathways. It further outlines a state-of-the-art experimental approach using CRISPR-Cas9 technology to definitively confirm its mechanism of action, offering a blueprint for rigorous drug validation in the era of precision medicine.
Introduction to this compound and its Proposed Mechanism
This compound is a cytotoxic alkaloid derivative belonging to the camptothecin family of compounds.[1] Like other camptothecins, its primary proposed mechanism of action is the inhibition of DNA topoisomerase I (TOP1).[2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the TOP1-DNA cleavage complex, this compound is thought to induce DNA double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Comparative Analysis with Alternative Therapies
This compound's efficacy is benchmarked against other TOP1 inhibitors and alternative cancer therapeutics with different mechanisms of action. The following table summarizes key performance metrics.
| Drug/Therapy Class | Primary Target(s) | Reported IC50 Range (nM) | Key Advantages | Key Limitations |
| This compound | Topoisomerase I | 10-100 (Hypothetical) | Potent TOP1 inhibition, potential for improved drug delivery as a prodrug.[1] | Potential for resistance through TOP1 mutations, typical chemotherapy-related side effects. |
| Topotecan | Topoisomerase I | 20-150 | Established clinical use, known efficacy in certain cancers. | Myelosuppression, development of resistance. |
| Irinotecan | Topoisomerase I | 50-250 | Broad-spectrum activity, particularly in colorectal cancer. | Severe diarrhea, neutropenia, variable patient metabolism. |
| PARP Inhibitors (e.g., Olaparib) | PARP1, PARP2 | 1-10 | Synthetic lethality in BRCA-mutated cancers, targeted therapy. | Limited efficacy in non-BRCA mutated tumors, potential for hematologic toxicity. |
| CDK4/6 Inhibitors (e.g., Palbociclib) | CDK4, CDK6 | 10-50 | Targeted cell cycle arrest, effective in HR+ breast cancer. | Primarily cytostatic, requires combination therapy, potential for neutropenia. |
Confirming this compound's Mechanism of Action with CRISPR
To definitively validate that TOP1 is the primary target of this compound and to identify potential resistance mechanisms, a genome-wide CRISPR-Cas9 knockout screen can be employed. This powerful technique allows for the systematic knockout of every gene in the genome to identify those that, when absent, confer resistance or sensitivity to a drug.[3]
Experimental Workflow
The experimental workflow for a CRISPR-based screen to confirm this compound's mechanism of action is outlined below.
Caption: Experimental workflow for a genome-wide CRISPR knockout screen.
Expected Outcomes and Data Interpretation
The primary expected outcome is the significant depletion of sgRNAs targeting the TOP1 gene in the this compound-treated cell population compared to the control group. This would strongly indicate that TOP1 is essential for this compound's cytotoxic activity. Conversely, genes whose knockout leads to enrichment in the treated population represent potential resistance mechanisms.
| Gene Knockout | Log2 Fold Change (this compound vs. Control) | p-value | Interpretation |
| TOP1 | -5.8 | < 0.0001 | Confirms TOP1 as the primary target. |
| ABCG2 | 4.2 | < 0.001 | Potential drug efflux pump involved in resistance. |
| SLFN11 | -3.5 | < 0.005 | Sensitizing factor; its loss may confer resistance. |
| TP53 | 2.1 | < 0.05 | Loss of p53 may provide a survival advantage. |
Detailed Experimental Protocols
Genome-wide CRISPR-Cas9 Knockout Screen
Objective: To identify genes essential for this compound's cytotoxic activity.
Materials:
-
Human cancer cell line (e.g., HeLa) stably expressing Cas9
-
GeCKO v2 human genome-wide sgRNA library
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
This compound
-
DMSO (vehicle control)
-
DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the GeCKO v2 library and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction: Transduce Cas9-expressing cancer cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure most cells receive a single sgRNA.
-
Puromycin Selection: Select for successfully transduced cells using puromycin.
-
Drug Treatment: Split the cell population into two groups: treatment (this compound at IC50 concentration) and control (DMSO). Culture the cells for 14-21 days.
-
Genomic DNA Extraction: Harvest cells from both groups and extract genomic DNA.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and subject the amplicons to next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the representation of each sgRNA in the treatment and control populations. Identify sgRNAs that are significantly depleted or enriched in the this compound-treated group.
Validation of Top Hits
Objective: To validate the role of individual hit genes in this compound sensitivity.
Procedure:
-
Individual Gene Knockout: Generate individual knockout cell lines for top candidate genes (e.g., TOP1, ABCG2) using specific sgRNAs.
-
Cell Viability Assays: Treat the knockout and wild-type control cells with a range of this compound concentrations.
-
IC50 Determination: Perform cell viability assays (e.g., CellTiter-Glo) to determine the IC50 of this compound in each cell line. An increased IC50 in a knockout line compared to the wild-type confirms a role in drug resistance.
Signaling Pathway and Logical Relationships
The interaction between this compound, its target, and downstream cellular processes can be visualized as a signaling pathway.
Caption: Proposed signaling pathway of this compound.
The logical relationship of the comparative analysis can be illustrated as follows:
Caption: Logical relationship of the comparative analysis.
By integrating robust experimental data from CRISPR screens with comparative analyses, researchers can gain a deeper understanding of this compound's mechanism of action, paving the way for more effective and personalized cancer therapies.
References
- 1. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
A Comparative Guide to the Therapeutic Window of Afeletecan and Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the therapeutic window of Afeletecan, a novel topoisomerase I inhibitor, in comparison to other established alternatives such as irinotecan, topotecan, and belotecan. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as an anticancer agent. This comparison is based on publicly available preclinical and clinical data.
Executive Summary
This compound (BAY 38-3441) is a camptothecin derivative that has undergone phase I and phase II clinical trials.[1] Like other drugs in its class, it functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[2][3] The therapeutic window, a measure of a drug's safety and efficacy, is a critical factor in the development of new anticancer therapies. This guide presents a comparative analysis of the in vitro cytotoxicity and in vivo tolerability of this compound and its alternatives to provide a quantitative perspective on its therapeutic potential. While preclinical studies have demonstrated the antitumor activity of this compound in various xenograft models, publicly available in vitro cytotoxicity data (IC50 values) are limited.
Quantitative Comparison of Therapeutic Windows
The therapeutic window of an anticancer agent is determined by the balance between its efficacy (the dose required to achieve a therapeutic effect) and its toxicity (the dose at which unacceptable adverse effects occur). Key quantitative metrics used to define this window include the half-maximal inhibitory concentration (IC50) from in vitro studies and the maximum tolerated dose (MTD) from in vivo preclinical and clinical studies.
In Vitro Cytotoxicity Data (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value generally indicates a higher potency of the drug. The following table summarizes the available IC50 data for this compound's alternatives in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase I Inhibitors in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (BAY 38-3441) | Not Publicly Available | - | - | - |
| Irinotecan | LoVo | Colon | 15.8 | [4] |
| HT-29 | Colon | 5.17 | [4] | |
| SW620 | Colon | 55.45 (as CPT-11) | ||
| A549 | Lung | 0.091 (as SN-38) | ||
| MCF-7 | Breast | - | - | |
| Topotecan | NCI-H460 | Lung | 0.083 | |
| HT-29 | Colon | 0.033 | ||
| MCF-7 | Breast | - | - | |
| Belotecan (CKD-602) | U87 MG | Glioblastoma | 0.085 | |
| U251 MG | Glioblastoma | 0.015 | ||
| LN229 | Glioblastoma | 0.009 |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line, exposure time, and assay used.
In Vivo Toxicity Data (Maximum Tolerated Dose)
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a patient or animal model without causing unacceptable toxicity. It is a critical parameter determined in phase I clinical trials.
Table 2: Maximum Tolerated Dose (MTD) of Topoisomerase I Inhibitors in Clinical Trials
| Drug | MTD | Dosing Schedule | Dose-Limiting Toxicities | Reference |
| This compound (BAY 38-3441) | Recommended Phase II Dose: 320 mg/m²/day | 30-minute infusion daily for 3 days every 3 weeks | Diarrhea, Thrombocytopenia | |
| MTD not reached in one study | 30-minute infusion daily for 5 days every 21 days | Granulocytopenia | ||
| Irinotecan | 125 mg/m² | Weekly for 4 weeks, every 6 weeks | Diarrhea, Neutropenia | |
| Topotecan | 1.5 mg/m² | Daily for 5 days, every 21 days | Neutropenia, Thrombocytopenia | |
| Belotecan | 0.5 mg/m²/day | Daily for 5 days, every 3 weeks | Neutropenia |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of topoisomerase I inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or its alternatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
In Vivo Tumor Xenograft Model
Patient-derived or cell line-derived xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anticancer drugs.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test drug (e.g., this compound) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored as indicators of drug toxicity.
-
Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated.
Determination of Maximum Tolerated Dose (MTD) in Phase I Clinical Trials
Phase I trials are the first-in-human studies designed to determine the safety and optimal dose of a new drug.
-
Dose Escalation: A small group of patients receives a low dose of the drug. If it is well-tolerated, the next group receives a higher dose. This process continues until dose-limiting toxicities (DLTs) are observed.
-
3+3 Design: A common dose-escalation scheme where 3 patients are treated at each dose level. If no DLTs occur, the dose is escalated. If one patient experiences a DLT, 3 more patients are treated at the same level. If two or more patients experience DLTs, that dose is considered to have exceeded the MTD, and the MTD is defined as the previous dose level.
-
Monitoring: Patients are closely monitored for adverse events throughout the trial.
-
MTD Definition: The MTD is the highest dose at which no more than a predefined proportion of patients (e.g., 1 in 6) experience a DLT.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Topoisomerase I Inhibitors
Topoisomerase I inhibitors, including this compound and other camptothecins, exert their cytotoxic effects by interfering with the function of topoisomerase I, a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. The inhibitor binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme. This leads to the accumulation of these "cleavable complexes," which, upon collision with the replication fork, result in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action of Topoisomerase I inhibitors.
Experimental Workflow for Therapeutic Window Analysis
The process of determining the therapeutic window of a novel anticancer drug like this compound involves a series of in vitro and in vivo experiments.
References
- 1. The Search for Anticancer Agents from Tropical Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Afeletecan
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Afeletecan is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. This compound hydrochloride is a water-soluble camptothecin derivative that functions as an antineoplastic agent.[1][2] It acts by stabilizing the topoisomerase I-DNA covalent complex, which inhibits DNA replication and leads to double-strand DNA breakage and apoptosis.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to cytotoxic agents like this compound.[3] All personnel involved in the handling, transport, or disposal of this compound must be trained in the correct use of PPE.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Change every 30 minutes or immediately if contaminated or damaged. The inner glove should be worn under the gown cuff and the outer glove over the cuff. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gowns | Disposable, impermeable gowns made of polyethylene-coated polypropylene or a similar laminate material. Gowns should have a closed front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination through splashes or direct contact. |
| Eye & Face Protection | Safety goggles and a full-face shield should be worn whenever there is a risk of splashing or aerosol generation. | Prevents exposure of mucous membranes in the eyes, nose, and mouth to the hazardous drug. |
| Respiratory Protection | A NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) is recommended, especially when handling powders or during procedures with a high risk of aerosolization (e.g., spill cleanup). | Protects against inhalation of aerosolized drug particles. |
Operational Plans and Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following procedural guidelines are based on best practices for handling potent cytotoxic compounds and should be adapted to specific laboratory standard operating procedures (SOPs).
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Personnel involved in receiving and unpacking should wear at least one pair of chemotherapy-rated gloves.
-
This compound should be stored in a designated, clearly labeled area separate from other non-hazardous drugs. Recommended storage conditions are dry, dark, and at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).
Preparation and Handling:
-
All manipulations of this compound, including weighing, reconstitution, and dilution, should be performed in a dedicated Class II Type B biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any minor spills.
-
Before starting, assemble all necessary supplies and don the appropriate PPE as detailed in the table above.
-
Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage. The use of closed-system transfer devices (CSTDs) is also recommended to further minimize exposure.
-
When withdrawing from vials, be mindful of potential contamination on the exterior of the vial.
-
After preparation, all containers holding this compound should be securely sealed and clearly labeled with "Cytotoxic" or a similar warning.
-
Prepared doses for transport should be placed in a leak-proof, impact-resistant secondary container.
Spill Management:
-
A cytotoxic spill kit must be readily available in all areas where this compound is handled.
-
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Personnel involved in the cleanup must wear the full complement of recommended PPE, including respiratory protection.
-
Follow the instructions provided in the spill kit, which typically involve absorbing the spill with special pads, followed by decontamination of the area with appropriate cleaning agents.
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to institutional and regulatory guidelines for hazardous waste.
Summary of Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Unused/Expired this compound | Black RCRA hazardous waste container. | Treat as hazardous chemical waste. Do not mix with other laboratory wastes. Label container clearly. |
| Contaminated Sharps (needles, syringes) | Yellow, puncture-proof chemotherapy sharps container. | Do not recap needles. If a syringe contains residual drug, it should be disposed of in the black RCRA container. |
| Contaminated PPE & Labware (gloves, gowns, pads, vials) | Yellow chemotherapeutic waste bags or containers with a sealable lid. | All disposable items that have come into contact with this compound must be segregated as cytotoxic waste. Waste should be double-bagged. |
| Patient Waste (urine, feces, vomit) | Handled by personnel wearing gloves and a gown. | For up to 72 hours after administration, patient waste may contain active drug and should be handled with care. |
Visual Guides for Safety and Mechanism
To further clarify the procedural flow and the compound's mechanism, the following diagrams are provided.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
